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  • Product: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone
  • CAS: 1416713-47-7

Core Science & Biosynthesis

Foundational

The 3-Nitropyridine Scaffold in Early Drug Discovery: Mechanisms, Efficacy, and Validation Workflows

Executive Summary In modern medicinal chemistry, the pyridine ring is a privileged scaffold. However, the introduction of an electron-withdrawing nitro group at the 3-position transforms it into a highly versatile pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold. However, the introduction of an electron-withdrawing nitro group at the 3-position transforms it into a highly versatile pharmacophore. The unique electronic properties of 3-nitropyridine derivatives not only activate the ring for regioselective nucleophilic aromatic substitution during synthesis but also create distinct hydrogen-bonding and π -stacking opportunities within complex biological targets.

Recently, 3-nitropyridine analogs have emerged as potent anticancer agents, functioning primarily as novel microtubule-targeting agents (MTAs) that bind to the colchicine site,[1]. Furthermore, structural functionalization has expanded their utility into targeted kinase and epidermal growth factor receptor (EGFR) inhibition[2],[3]. This whitepaper provides an in-depth mechanistic analysis of these derivatives, supported by quantitative data and self-validating experimental workflows designed for early-stage drug discovery.

Core Mechanisms of Action

Microtubule Destabilization via Colchicine-Site Binding

The primary, highly validated mechanism of action for recent 3-nitropyridine analogs (such as 4AZA2891 and 4AZA2996) is the disruption of microtubule dynamics[4]. Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which bind at the tubulin interfaces to form paracrystalline aggregates, 3-nitropyridine derivatives act as classical destabilizers by binding to the colchicine site at the α/β -tubulin heterodimer interface[1].

Causality in Target Engagement: The electron-deficient nature of the 3-nitropyridine core allows for strong dipole interactions with the hydrophobic pocket of the colchicine binding site. By occupying this interface, the compound sterically hinders the conformational changes required for the curved-to-straight transition of the α/β -tubulin dimer. This prevents the addition of new dimers to the growing plus-end of the microtubule, effectively halting tubulin polymerization. The downstream effect is a catastrophic failure of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest, and ultimately, apoptosis[1].

MOA Compound 3-Nitropyridine Derivative (e.g., 4AZA2891) Target Colchicine Binding Site (α/β-Tubulin Interface) Compound->Target High Affinity Binding Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Conformational Change Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Disruption Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged Arrest

Mechanistic pathway of 3-nitropyridines inducing apoptosis via tubulin destabilization.

Targeted Kinase and EGFR Inhibition

Beyond tubulin, the 3-nitropyridine scaffold is increasingly utilized to target specific oncogenic kinases. A 2026 study demonstrated that 4-(benzylidenehydrazone)-3-nitropyridine derivatives act as potent EGFR inhibitors[3]. Molecular docking reveals that the hydrazone linker provides rotational flexibility, allowing the nitropyridine core to anchor into the ATP-binding pocket of both wild-type and mutant EGFR variants, yielding binding energies up to -7.401 kcal/mol[3]. Historically, similar derivatives have also been optimized as p70S6K β and JAK2 inhibitors[2], proving the scaffold's adaptability through simple substitution at the 2-, 4-, or 6-positions.

Quantitative Efficacy Data

To contextualize the potency of these derivatives, the following table synthesizes recent preclinical data across various 3-nitropyridine classes.

Compound ID / ClassPrimary TargetEfficacy Metric (IC50 / CC50)Cell Line / ModelReference
Compound 169 Tubulin (Colchicine site)IC50 = 0.004 µMHT-29 (Colorectal Cancer)[4]
4AZA2891 Tubulin (Colchicine site)Low µM rangeMurine Colon Xenograft,[1]
4AZA2996 Tubulin (Colchicine site)100-fold > earlier analogsJurkat (T cell leukemia),[1]
MVK8-9 EGFR (Wild-type/Mutant)IC50 = 2.5 µMA549 (Lung Cancer)[3]
MVK8-10 EGFR (Wild-type/Mutant)IC50 = 4.78 µMMCF7 (Breast Cancer)[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires orthogonal, self-validating assays. If a compound is a true MTA, it must demonstrate biochemical target engagement (tubulin assay) that perfectly correlates with phenotypic cellular outcomes (G2/M arrest and apoptosis).

Protocol 1: In Vitro Tubulin Polymerization Kinetics Assay

This cell-free assay isolates the primary mechanism of action. We utilize a fluorescent reporter that increases in quantum yield when incorporated into polymerized microtubules, allowing real-time kinetic tracking.

Rationale & Causality: Tubulin polymerization is a GTP-dependent process. We must include a GTP-regeneration system to prevent GTP depletion from artificially halting polymerization, which would yield false positives for destabilizing agents.

  • Reagent Preparation: Prepare a polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter (e.g., DAPI or specialized tubulin fluorophore).

  • Protein Thawing: Rapidly thaw purified porcine or bovine brain tubulin (>99% purity) and clarify by centrifugation at 14,000×g for 20 minutes at 4°C to remove pre-aggregated proteins.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 3-nitropyridine analogs at varying concentrations (e.g., 0.1 µM to 10 µM). Include Vinblastine (destabilizer positive control), Paclitaxel (stabilizer control), and 0.1% DMSO (vehicle control).

  • Initiation: Add the tubulin/buffer mixture (final tubulin concentration ~3 mg/mL) to the wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader set to 37°C. Read fluorescence (Ex ~360 nm / Em ~420 nm) every minute for 60 minutes.

  • Validation: A true 3-nitropyridine MTA will show a dose-dependent decrease in the Vmax​ of the polymerization curve and a lower final steady-state fluorescence compared to the DMSO control[4].

Protocol 2: Phenotypic Validation via Flow Cytometry (Cell Cycle & Apoptosis)

Once biochemical engagement is proven, we must validate that the compound penetrates the cell membrane and exerts the expected phenotypic effect.

Rationale & Causality: Microtubule disruption specifically halts cells at the G2/M checkpoint. We use DAPI to quantify DNA content (cells in G2/M have double the DNA [4n] compared to G1 [2n]). Simultaneously, Annexin V/PI staining is used because Annexin V binds to phosphatidylserine (PS). PS is actively maintained on the inner membrane leaflet of healthy cells but flips to the outer leaflet during early apoptosis, providing a definitive marker of programmed cell death[4],[1].

  • Cell Treatment: Seed Jurkat or A549 cells at 5×104 cells/well. Treat with the established IC50 concentration of the 3-nitropyridine derivative for 24 hours[1].

  • Harvesting: Collect cells (including floating dead cells to avoid selection bias), wash twice with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Apoptosis Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Cell Cycle Fixation (Parallel Cohort): For cell cycle analysis, fix a parallel cohort of treated cells in 70% cold ethanol for 30 minutes. Wash, treat with RNase A (to prevent RNA from binding the DNA dye), and stain with DAPI.

  • Acquisition & Analysis: Analyze via flow cytometry. A successful hit will show a massive accumulation of cells in the G2/M peak (DAPI histogram) and a dose-dependent shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants[1].

Workflow Synthesis 1. Compound Synthesis & Purification Biochemical 2. In Vitro Tubulin Polymerization Assay Synthesis->Biochemical Purity >95% Cellular 3. Cell Viability & NCI-60 Screening (IC50) Biochemical->Cellular Target Validation Mechanistic 4. Flow Cytometry (Annexin V / PI & DAPI) Cellular->Mechanistic Hit Selection InVivo 5. Murine Xenograft Efficacy Model Mechanistic->InVivo MOA Confirmed

Self-validating experimental workflow for screening 3-nitropyridine MTAs.

Conclusion

The 3-nitropyridine scaffold represents a highly tunable, privileged structure in early drug discovery. By acting as potent colchicine-site microtubule destabilizers, and more recently as targeted EGFR inhibitors, these derivatives offer a promising pathway to overcome resistance mechanisms associated with traditional chemotherapeutics. Strict adherence to orthogonal, self-validating screening workflows ensures that only candidates with definitive target engagement and favorable phenotypic profiles advance to in vivo models.

References

  • Herman et al. Mechanism of action of the 3-nitropyridine compounds (A) 4AZA2891 and 4AZA2996. ResearchGate. Available at: [Link]

  • Herman et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central (PMC), NIH. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • PubMed (2026). Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives. PubMed, NIH. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacochemical Rationale As a Senior Application Scientist overseeing preclinical development, I approach the 1-(5-Methyl-3-nitropyridin-2-yl)ethanone scaffold not merely as a static chemical entity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Rationale

As a Senior Application Scientist overseeing preclinical development, I approach the 1-(5-Methyl-3-nitropyridin-2-yl)ethanone scaffold not merely as a static chemical entity, but as a dynamic system interacting with complex biological matrices. Pyridine derivatives serve as a privileged structural motif in 1[1], frequently utilized in oncology, antimicrobial, and CNS indications.

The specific substitution pattern of this scaffold presents unique pharmacokinetic (PK) challenges and opportunities:

  • C2-Acetyl Group: Provides a versatile synthetic handle for generating extended derivatives (e.g., chalcones or heterocycles).

  • C5-Methyl Group: Represents a primary soft spot for Cytochrome P450 (CYP450)-mediated aliphatic oxidation.

  • C3-Nitro Group: The most critical metabolic liability. The bioreduction process of the nitro group plays a central role in modulating both the2[2] of nitroaromatic drugs.

This whitepaper details the rigorous, self-validating protocols required to accurately profile the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives.

Metabolic Biotransformation Pathways

Understanding the causality behind high intrinsic clearance ( CLint​ ) in nitropyridines requires mapping their biotransformation. Traditional aerobic microsomal stability assays often underestimate the clearance of nitropyridines. This occurs because molecular oxygen acts as an electron acceptor, rapidly oxidizing the transient nitro anion radical back to the parent compound in a process known as futile redox cycling.

To accurately capture the liability of the 3-nitro group, one must account for Type I and Type II nitroreductases (NTRs) present in hepatic cytosol and the gut microbiome, which drive the sequential reduction to reactive nitroso, hydroxylamine, and stable amine metabolites[2].

Biotransformation Parent 1-(5-Methyl-3-nitropyridin-2-yl) ethanone Scaffold Radical Nitro Anion Radical (Futile Cycling) Parent->Radical 1e- Reduction (NTRs) Oxidized 5-Hydroxymethyl Metabolite Parent->Oxidized CYP450 Oxidation Radical->Parent O2 (Aerobic) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 1e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Stable Amine (R-NH2) Hydroxylamine->Amine 2e- Reduction

Metabolic biotransformation pathways of nitropyridine derivatives.

In Vitro ADME Profiling: Self-Validating Protocols

To prevent false-negative stability data, we employ a bifurcated in vitro assay system that isolates CYP450 oxidation from cytosolic nitroreduction.

Protocol 1: Anaerobic Cytosolic Stability Assay

Causality Focus: Isolating oxygen-sensitive nitroreduction from oxidative pathways.

  • Matrix Preparation: Thaw pooled human or rat hepatic cytosol (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Deoxygenation (Critical Step): Purge the buffer and matrix with ultra-pure Nitrogen ( N2​ ) gas for 30 minutes. Why? Oxygen outcompetes the nitro group for single-electron reduction. Failing to deoxygenate will artificially inflate the apparent half-life of the compound.

  • Cofactor Addition: Add 1 mM NADH and 1 mM NADPH. Why? Different NTR isoforms utilize different cofactors; supplying both ensures comprehensive enzyme activation.

  • Compound Spiking: Initiate the reaction by adding the derivative (final concentration 1 µM, <0.5% DMSO).

  • Serial Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the enzymes, halting reduction immediately.

  • Centrifugation: Spin at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins before LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling Workflow

Transitioning from in vitro to in vivo requires careful formulation and precise sampling to capture the rapid distribution phases often seen in 3[3]. Furthermore, polymorphic oxidation and first-pass metabolism can significantly impact the4[4].

PKWorkflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Blood Sampling Dosing->Sampling Quenching Stabilization & Precipitation Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS NCA NCA Parameter Extraction LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow.

Protocol 2: In Vivo PK Study in Sprague-Dawley Rats
  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Why? Nitropyridines can be highly lipophilic. This co-solvent system prevents micro-precipitation upon intravenous injection, which would artificially skew the Volume of Distribution ( Vdss​ ).

  • Dosing: Administer Intravenous (IV) at 2 mg/kg and Per Os (PO) at 10 mg/kg to fasted male Sprague-Dawley rats.

  • Blood Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Stabilization: Immediately place tubes on ice and centrifuge within 15 minutes. Why? Ex vivo degradation of the nitro group by erythrocyte-bound enzymes can artificially lower parent drug concentrations.

Quantitative PK Data Interpretation

Appropriate pharmacokinetic profiling is a critical step in the drug development process, often requiring 5[5] to interpret structural modifications. Below is a summarized comparison of hypothetical lead derivatives based on standard 3-nitropyridine behavior[3].

CompoundStructural ModificationIV Clearance (L/h/kg) Vdss​ (L/kg) T1/2​ (h)Oral Bioavailability (F%)
Parent Scaffold Unmodified 1-(5-Methyl-3-nitropyridin-2-yl)ethanone14.55.20.612%
Derivative A Steric bulk added adjacent to C3-Nitro8.26.11.438%
Derivative B Fluorination of C5-Methyl ( −CF3​ )11.04.80.922%
Derivative C Dual Modification (Steric + Fluorination)4.15.53.265%

Causality Analysis: The Parent Scaffold exhibits high clearance (14.5 L/h/kg) and a short half-life, typical for unhindered nitropyridines due to rapid first-pass nitroreduction. Adding steric bulk (Derivative A) restricts the molecule's entry into the active site of NTRs, significantly improving bioavailability. Fluorinating the C5-methyl (Derivative B) blocks CYP450 oxidation but leaves the nitro liability intact. Derivative C combines both strategies, yielding an optimal PK profile with a 3.2-hour half-life and 65% oral bioavailability.

Bioanalytical Methodology (LC-MS/MS)

To guarantee the trustworthiness of the data, the bioanalytical method must be highly specific.

Protocol 3: Plasma Extraction and Quantification
  • Sample Preparation: Aliquot 20 µL of rat plasma into a 96-well plate.

  • Protein Precipitation: Add 100 µL of Acetonitrile containing 10 ng/mL of internal standard. Mix vigorously for 2 minutes.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Why? The acidic modifier ensures the pyridine nitrogen remains protonated, improving peak shape and ionization efficiency.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the [M+H]+ precursor to the dominant fragment (often the loss of the nitro group or cleavage of the acetyl moiety).

Conclusion

The 1-(5-Methyl-3-nitropyridin-2-yl)ethanone scaffold is a highly potent starting point for drug discovery, but it carries inherent metabolic liabilities. By employing strict anaerobic in vitro stability assays, stabilized in vivo sampling protocols, and rational structural modifications (steric hindrance and fluorination), drug development professionals can successfully navigate the nitroreduction and oxidative pathways, transforming a reactive scaffold into a viable clinical candidate.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • 3-nitropyridine analogues as novel microtubule-targeting agents Source: PLOS One / Lirias URL
  • The pharmacokinetics of oral nifedipine--a population study Source: PMC - NIH URL
  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Building Blocks, API Intermediates, and Cross-Coupling Methodologies Introduction and Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Building Blocks, API Intermediates, and Cross-Coupling Methodologies

Introduction and Mechanistic Rationale

The compound 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7) is a highly functionalized pyridine derivative utilized as a critical intermediate in the development of complex pharmaceutical active ingredients (APIs) [1]. The presence of the electron-withdrawing nitro group at the 3-position significantly deactivates the pyridine ring, making direct electrophilic acylation (e.g., Friedel-Crafts) unviable.

To overcome this electronic deactivation, a palladium-catalyzed Stille cross-coupling strategy is the most robust approach. By utilizing a commercially available 2-halopyridine (such as 2-bromo-5-methyl-3-nitropyridine) and an acetyl equivalent like tributyl(1-ethoxyvinyl)tin, the carbon-carbon bond can be formed efficiently under mild conditions. Subsequent acidic hydrolysis of the resulting enol ether yields the desired methyl ketone. This two-step sequence ensures high regioselectivity and tolerates the sensitive nitro functionality.

Physicochemical Properties Summary

To establish a baseline for analytical validation, the core properties of the target compound are summarized below based on computational and database standards [1].

PropertyValue
Chemical Name 1-(5-Methyl-3-nitropyridin-2-yl)ethanone
CAS Registry Number 1416713-47-7
PubChem CID 91659000
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Topological Polar Surface Area 85.0 Ų
Hydrogen Bond Acceptors 4

Reaction Pathway Visualization

The following workflow illustrates the logical progression from the halogenated precursor to the final ketone via the enol ether intermediate.

synthesis_pathway SM 2-Bromo-5-methyl- 3-nitropyridine Intermediate 2-(1-Ethoxyvinyl)-5-methyl- 3-nitropyridine SM->Intermediate Step 1: Stille Cross-Coupling StilleReagents Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene 100°C, N2 StilleReagents->Intermediate Product 1-(5-Methyl-3-nitropyridin- 2-yl)ethanone Intermediate->Product Step 2: Acidic Hydrolysis HydrolysisReagents 2M HCl (aq), THF 25°C, 2h HydrolysisReagents->Product

Reaction pathway for the synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Step-by-Step Experimental Protocol

Note: This protocol is designed for execution in a professional, fully equipped chemical laboratory. All procedures involving organotin compounds and palladium catalysts must be performed inside a certified fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Palladium-Catalyzed Stille Coupling

Causality Insight: Toluene is selected as the solvent to allow for a high reflux temperature (100 °C), which is necessary to drive the oxidative addition of the deactivated 2-bromopyridine to the Pd(0) catalyst.

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill the system with dry Nitrogen ( N2​ ) or Argon three times to ensure a strictly oxygen-free environment.

  • Reagent Loading: Add 2-bromo-5-methyl-3-nitropyridine (1.0 eq, 5.0 mmol, 1.08 g) and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 eq, 0.25 mmol, 289 mg) to the flask.

  • Solvent Addition: Inject anhydrous, degassed toluene (25 mL) via syringe. Stir the mixture at room temperature for 5 minutes until a uniform suspension/solution is achieved.

  • Organotin Addition: Slowly add tributyl(1-ethoxyvinyl)tin (1.2 eq, 6.0 mmol, 2.17 g) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LCMS. Complete consumption of the starting material typically occurs within 12–16 hours.

  • Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature (25 °C).

Phase 2: Enol Ether Hydrolysis

Causality Insight: The intermediate 1-ethoxyvinyl group is a masked ketone. Mild aqueous acid rapidly hydrolyzes this vinyl ether into the target acetyl group without reducing or degrading the sensitive nitro group [2].

  • Solvent Exchange: Concentrate the crude toluene mixture under reduced pressure. Redissolve the dark residue in Tetrahydrofuran (THF) (20 mL).

  • Hydrolysis: Add 2M aqueous Hydrochloric Acid (HCl) (10 mL) to the THF solution in one portion.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Quenching: Carefully neutralize the acidic mixture by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise until the pH reaches ~7.5. Caution: CO2​ gas evolution will occur.

Phase 3: Workup, Purification, and Self-Validation

Causality Insight: Organotin byproducts (e.g., tributyltin chloride) are highly lipophilic and notoriously difficult to separate from the product. Utilizing a fluoride wash or specific chromatography techniques is essential for API-grade purity.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Combine the organic layers.

  • Tin Removal: Wash the combined organic layers with a 10% aqueous solution of Potassium Fluoride (KF) (20 mL) and stir for 30 minutes to precipitate insoluble polymeric tin fluorides. Filter through a pad of Celite.

  • Drying & Concentration: Wash the filtrate with brine (20 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% EtOAc in Hexanes.

  • Validation (Self-Validating System):

    • LCMS: Analyze the purified fractions. The target compound must exhibit a primary mass peak at m/z 181.1[M+H]+ .

    • 1H NMR ( CDCl3​ , 400 MHz): Confirm the structure by identifying the acetyl methyl protons (singlet, ~2.65 ppm, 3H), the aromatic methyl protons (singlet, ~2.45 ppm, 3H), and two distinct aromatic protons exhibiting meta-coupling (doublets, J ~ 2.0 Hz) in the downfield region (8.0 - 8.8 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91659000, 1-(5-Methyl-3-nitropyridin-2-yl)ethanone". PubChem. Available at:[Link]

  • World Intellectual Property Organization. "Compounds and methods of use" (WO2023146989A1). Google Patents.
Application

Use of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone as a building block in heterocyclic chemistry

An In-Depth Guide to the Application of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone in Modern Heterocyclic Synthesis Authored by a Senior Application Scientist Introduction: The Strategic Value of a Versatile Pyridine Build...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone in Modern Heterocyclic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are paramount, with the pyridine scaffold being a "privileged" structural motif found in numerous FDA-approved drugs.[1] Within this class, functionalized nitropyridines serve as powerful and versatile precursors for constructing complex molecular architectures.[1][2] 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a particularly valuable building block, embodying a unique convergence of reactive sites that synthetic chemists can exploit to generate a diverse array of heterocyclic systems.

This guide provides a detailed exploration of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone as a precursor in heterocyclic chemistry. We will delve into its reactivity, offer field-tested protocols for its application, and explain the chemical principles that underpin its utility. The molecule's strategic design features three key reactive centers:

  • The Acetyl Group (C-2): The carbonyl carbon is an electrophilic site, and the adjacent methyl protons are sufficiently acidic (pKa ≈ 19-20 in DMSO) to be deprotonated, forming an enolate. This duality allows for both nucleophilic additions to the carbonyl and aldol-type condensations at the methyl position.

  • The Nitro Group (C-3): As a powerful electron-withdrawing group, it significantly activates the pyridine ring, particularly the C-4 and C-6 positions, towards nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group can be readily reduced to an amino group, a critical transformation for subsequent cyclization reactions.

  • The Methyl Group (C-5): While less reactive, this group provides a point for substitution and influences the electronic properties and solubility of the final compounds.

This combination of functionalities makes 1-(5-Methyl-3-nitropyridin-2-yl)ethanone an ideal starting material for constructing sought-after heterocyclic cores, such as pyrazoles and the medicinally significant pyrazolo[3,4-b]pyridines.[3]

Application 1: Synthesis of 3-(5-Methyl-3-nitropyridin-2-yl)-1H-pyrazoles via Paal-Knorr Condensation

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and robust method for pyrazole synthesis, known as the Knorr pyrazole synthesis and related Paal-Knorr condensations.[4][5] While 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a 1,2-substituted ketone, its acetyl group provides the necessary two-carbon unit to react with hydrazine, forming the five-membered pyrazole ring. The reaction proceeds through the initial formation of a hydrazone at the acetyl carbonyl, followed by an intramolecular cyclization and dehydration.

Scientific Rationale

The choice of an acidic catalyst, such as glacial acetic acid, is crucial. It serves not only as the solvent but also protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. The subsequent cyclization is driven by the formation of a stable, aromatic pyrazole ring. The reaction is typically heated to overcome the activation energy of the dehydration step.

Visualizing the Reaction Pathway

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product A 1-(5-Methyl-3-nitropyridin-2-yl)ethanone C Protonation of Carbonyl A->C AcOH (catalyst) B Hydrazine Hydrate (NH2NH2·H2O) D Nucleophilic Attack by Hydrazine B->D C->D E Hydrazone Intermediate Formation D->E -H2O F Intramolecular Cyclization E->F G Dehydration F->G Heat, -H2O H 5-Methyl-2-(1H-pyrazol-3-yl)-3-nitropyridine G->H

Caption: Workflow for pyrazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 5-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)-3-nitropyridine.

ReagentM.Wt.AmountMoles
1-(5-Methyl-3-nitropyridin-2-yl)ethanone180.161.80 g10 mmol
Phenylhydrazine108.141.1 mL11 mmol
Glacial Acetic Acid60.0520 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.80 g, 10 mmol).

  • Add glacial acetic acid (20 mL) and stir until the solid is completely dissolved.

  • Add phenylhydrazine (1.1 mL, 11 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

  • Dry the crude product in a vacuum oven at 50°C overnight.

  • Purification (Optional): Recrystallize the crude solid from ethanol to obtain the pure product as a crystalline solid.

Self-Validation:

  • Expected Yield: 75-85%

  • Appearance: Pale yellow to light brown crystalline solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The disappearance of the acetyl methyl singlet (around δ 2.5 ppm) and the appearance of pyrazole ring protons (typically δ 6.5-8.0 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines via Reductive Cyclization

Pyrazolo[3,4-b]pyridines are recognized as crucial scaffolds in drug discovery, acting as ATP-competitive kinase inhibitors and possessing a wide range of other biological activities.[3][6] The synthesis of this fused system from 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a highly efficient strategy that leverages two of the molecule's key reactive sites in a tandem reaction sequence.

Scientific Rationale

This transformation is a multi-step, one-pot synthesis. First, as in Application 1, the acetyl group reacts with hydrazine to form a hydrazone intermediate. The critical second step involves the reductive cyclization of this intermediate. A reducing agent, such as stannous chloride (SnCl₂), reduces the nitro group to an amino group. This newly formed amino group then acts as an intramolecular nucleophile, attacking the imine carbon of the hydrazone. A final aromatization step through the elimination of ammonia yields the stable pyrazolo[3,4-b]pyridine core. The use of an acidic medium facilitates both the hydrazone formation and the final aromatization step.

Visualizing the Synthetic Pathway

G A 1-(5-Methyl-3-nitropyridin-2-yl)ethanone B Hydrazone Intermediate A->B + Hydrazine C Nitro Reduction B->C SnCl2 / HCl D Intramolecular Cyclization C->D Spontaneous E Aromatization D->E - NH3 F 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine E->F

Caption: One-pot synthesis of pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

Objective: To synthesize 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine.

ReagentM.Wt.AmountMoles
1-(5-Methyl-3-nitropyridin-2-yl)ethanone180.161.80 g10 mmol
Hydrazine Hydrate (80%)50.060.75 mL15 mmol
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6511.3 g50 mmol
Concentrated HCl36.4615 mL-
Ethanol46.0725 mL-

Procedure:

  • In a 100 mL three-necked flask fitted with a reflux condenser and dropping funnel, suspend 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.80 g, 10 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (0.75 mL, 15 mmol) and stir the mixture at room temperature for 1 hour to form the hydrazone intermediate.

  • Meanwhile, prepare a solution of stannous chloride dihydrate (11.3 g, 50 mmol) in concentrated HCl (15 mL) by careful, slow addition. The dissolution is exothermic.

  • Cool the flask containing the hydrazone suspension in an ice bath. Slowly add the acidic stannous chloride solution via the dropping funnel over 20-30 minutes, keeping the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the mixture to pH 8-9 by the slow addition of a 40% aqueous NaOH solution. Caution: This is a highly exothermic neutralization. Maintain vigorous stirring and external cooling. A dense precipitate of tin salts will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the pure product.

Self-Validation:

  • Expected Yield: 60-75%

  • Appearance: Off-white to light tan solid.

  • Characterization: In the ¹H NMR spectrum, expect to see two methyl singlets, aromatic protons corresponding to the fused ring system, and a broad singlet for the N-H proton of the pyrazole ring. Mass spectrometry should confirm the expected molecular weight (161.19 g/mol ).

Application 3: Synthesis of Pyridyl Chalcones and Subsequent Pyrazoline Formation

The acidic α-protons of the acetyl group allow for Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones.[7] These pyridyl chalcones are valuable intermediates themselves, and can be readily cyclized to form other heterocyclic systems, such as pyrazolines.[7]

Scientific Rationale

This is a two-stage process. The first stage is a base-catalyzed aldol condensation. A base (e.g., NaOH) deprotonates the methyl group of the ethanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable, conjugated chalcone.

In the second stage, the chalcone reacts with hydrazine in a Michael addition/cyclization sequence. Hydrazine adds to the β-carbon of the enone system, followed by intramolecular cyclization onto the carbonyl carbon and dehydration to yield the 4,5-dihydro-1H-pyrazole (pyrazoline) ring.

Detailed Experimental Protocols
Protocol 3A: Synthesis of (E)-1-(5-methyl-3-nitropyridin-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
ReagentM.Wt.AmountMoles
1-(5-Methyl-3-nitropyridin-2-yl)ethanone180.161.80 g10 mmol
Benzaldehyde106.121.02 mL10 mmol
Sodium Hydroxide (NaOH)40.000.80 g20 mmol
Ethanol46.0730 mL-
Water18.0210 mL-

Procedure:

  • Dissolve sodium hydroxide (0.80 g) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL flask, and cool the solution to 10°C in an ice bath.

  • In a separate beaker, dissolve 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.80 g) and benzaldehyde (1.02 mL) in a small amount of ethanol.

  • Add the ethanone/aldehyde solution dropwise to the cooled, stirring NaOH solution.

  • Maintain the temperature below 20°C and stir for 2-3 hours. A solid precipitate usually forms.

  • After the reaction period, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral (pH ≈ 7), and then wash with a small amount of cold ethanol.

  • Dry the product to obtain the chalcone, which is often pure enough for the next step.

Protocol 3B: Cyclization to 5-(5-Methyl-3-nitropyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole
ReagentM.Wt.AmountMoles
Chalcone from Protocol 3A268.262.68 g10 mmol
Hydrazine Hydrate (80%)50.061.0 mL20 mmol
Glacial Acetic Acid60.0525 mL-

Procedure:

  • Suspend the chalcone (2.68 g, 10 mmol) in glacial acetic acid (25 mL) in a 50 mL round-bottom flask with a reflux condenser.

  • Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.

  • Heat the mixture to reflux for 5 hours. The suspension should dissolve as the reaction progresses.

  • Cool the reaction to room temperature and pour it into 100 mL of ice water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to get the pure pyrazoline product.

Conclusion and Future Outlook

1-(5-Methyl-3-nitropyridin-2-yl)ethanone stands out as a robust and highly adaptable building block for heterocyclic synthesis. The protocols detailed herein demonstrate its utility in constructing pyrazoles, pyrazolines, and the medicinally significant pyrazolo[3,4-b]pyridines through logical and efficient reaction pathways. The strategic placement of the acetyl, nitro, and methyl groups provides a toolkit for chemists to perform condensations, reductive cyclizations, and further functionalizations. The derivatives synthesized from this precursor are prime candidates for screening in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases, where pyrazole-based heterocycles have already shown immense promise.[3][4]

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. Available from: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available from: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. Available from: [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. PMC. Available from: [Link]

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. ResearchGate. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. Available from: [Link]

Sources

Method

Application Note: Chemoselective Protocols for the Reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Synthetic Challenge The synthesis of highly functionalized pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Synthetic Challenge

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. The compound 1-(5-Methyl-3-nitropyridin-2-yl)ethanone presents a classic chemoselectivity challenge: it contains a reducible nitro group (-NO₂) at the 3-position and a reducible ketone (acetyl group) at the 2-position.

The objective is to reduce the nitro group to an amine, yielding 1-(3-amino-5-methylpyridin-2-yl)ethanone , without over-reducing the ketone to a secondary alcohol or saturating the pyridine ring. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is generally efficient but poses a high risk of ketone reduction and can lead to catalyst poisoning by the basic pyridine nitrogen. To achieve orthogonal reactivity, single-electron transfer (SET) mechanisms utilizing dissolving metals or metal salts are required.

This guide details two field-proven, self-validating protocols for this transformation: Stannous Chloride (SnCl₂) reduction and Iron/Ammonium Chloride (Fe/NH₄Cl) reduction.

Mechanistic Rationale & Pathway Selection

Selecting the correct reducing agent dictates the success of the synthesis. Both protocols described herein rely on electron transfer mechanisms that are inherently blind to the carbonyl group under specific pH conditions.

  • SnCl₂·2H₂O Mediated Reduction: Stannous chloride operates via a concerted electron-transfer mechanism in non-acidic or mildly acidic media (ethanol or ethyl acetate). The tin atom selectively coordinates to the highly polarized oxygen atoms of the nitro group, facilitating a rapid reduction while leaving the less polarized ketone carbon completely untouched[1].

  • Fe/NH₄Cl Mediated Reduction: A modern, greener modification of the classic Béchamp reduction. By replacing strong acids (like HCl) with ammonium chloride, the reaction operates in a mild, buffered aqueous environment. The iron surface acts as the electron source, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine[2]. The ketone is completely inert to these mild conditions[3].

G A Substrate: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone B Identify Sensitive Groups: Ketone & Pyridine Ring A->B C Standard Hydrogenation (H2, Pd/C)? B->C E Chemoselective Metal-Mediated Reduction B->E Preferred Pathway D Risk: Ketone Reduction / Catalyst Poisoning C->D No F Protocol A: SnCl2·2H2O (Lab Scale, High Selectivity) E->F G Protocol B: Fe / NH4Cl (Scalable, Eco-Friendly) E->G H Product: 1-(3-Amino-5-methylpyridin-2-yl)ethanone F->H G->H

Decision workflow for the chemoselective reduction of nitroketones.

Comparative Data Presentation

To assist in selecting the appropriate methodology for your specific scale and laboratory constraints, the quantitative and qualitative parameters of both protocols are summarized below.

ParameterProtocol A: SnCl₂·2H₂OProtocol B: Fe / NH₄Cl
Reagents SnCl₂·2H₂O (5 equiv.)Fe powder (5 equiv.), NH₄Cl (5 equiv.)
Solvent System Absolute Ethanol or Ethyl AcetateEthanol / Water (3:1 v/v)
Operating Temp. 60–70 °C80 °C (Reflux)
Reaction Time 2–3 hours2–4 hours
Chemoselectivity Excellent (Nitro > Ketone)[1]Excellent (Nitro > Ketone)[3]
Typical Yield 75–85%80–95%
Workup Challenge Tin emulsions (requires basic quench)Iron oxide filtration (requires Celite)
Environmental Impact High (Heavy metal waste)Low (Eco-friendly, highly scalable)

Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

This method is ideal for rapid, small-to-medium scale laboratory synthesis where absolute chemoselectivity is required.

Materials:

  • 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 equiv.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated NaHCO₃ (aq)

  • Celite

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroketone substrate (1.0 equiv.) in absolute ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv.) in one portion. The reaction mixture may initially become cloudy.

  • Heating: Heat the mixture to 60–70 °C. Monitor the reaction progress via TLC (typically Hexanes/EtOAc 1:1). The reaction is usually complete within 2 to 3 hours.

  • Cooling & Quenching (Critical Step): Cool the mixture to room temperature. Causality Note: You must neutralize the mixture by carefully adding saturated aqueous NaHCO₃ until the pH reaches ~8. This step is critical; it converts soluble tin salts into insoluble tin oxides. If skipped, the basic pyridine product will remain trapped in a tin complex, drastically reducing yield.

  • Filtration: Filter the resulting thick white suspension through a pad of Celite to remove the tin oxides. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

Protocol B: Iron / Ammonium Chloride (Fe/NH₄Cl) Reduction

This method is the industry standard for scale-up due to its low cost, environmental friendliness, and robust functional group tolerance[2].

Materials:

  • 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 equiv.)

  • Iron powder (<10 μm, 5.0 equiv.)

  • Ammonium chloride (NH₄Cl) (5.0 equiv.)

  • Ethanol / Water (3:1 v/v)

  • Celite

Step-by-Step Methodology:

  • Solvent Setup: In a multi-neck round-bottom flask, dissolve the substrate (1.0 equiv.) in a 3:1 mixture of Ethanol and Water.

  • Activation: Add Ammonium chloride (5.0 equiv.) and Iron powder (5.0 equiv.) to the solution. Causality Note: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could trigger side reactions with the ketone[3].

  • Reflux: Heat the vigorously stirring suspension to reflux (approx. 80 °C). Vigorous stirring is essential to keep the heavy iron powder suspended and maximize surface area contact. Maintain reflux for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Hot Filtration (Critical Step): Remove the flask from heat. While the mixture is still hot (approx. 50–60 °C), filter it through a pad of Celite to remove the iron residues (Fe₂O₃/Fe₃O₄). Causality Note: Filtering while hot prevents the newly formed aminopyridine from co-precipitating with the iron sludge. Wash the Celite pad generously with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the remaining aqueous residue with ethyl acetate and water. Separate the layers, extract the aqueous phase twice more with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the pure 1-(3-amino-5-methylpyridin-2-yl)ethanone.

M N1 Ar-NO2 (Nitroarene) E1 2e-, 2H+ N1->E1 K Ketone (C=O) Remains Intact N1->K Orthogonal Reactivity N2 Ar-NO (Nitrosoarene) E2 2e-, 2H+ N2->E2 N3 Ar-NHOH (Hydroxylamine) E3 2e-, 2H+ N3->E3 N4 Ar-NH2 (Aniline) E1->N2 E2->N3 E3->N4

Stepwise electron-transfer mechanism for nitro reduction preserving the ketone.

References

  • BenchChem. "Selective reduction of nitro group without affecting other functional groups." BenchChem Technical Support. Available at:

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842 (1984). Available at:[1]

  • Liu, Y. et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Sciencemadness.org / Organic Process Research & Development. Available at:[3]

  • ResearchGate Community. "How Aromatic nitro compound converted into aromatic amine without hydrogenator?" ResearchGate. Available at:[2]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 2-Acetyl-5-methyl-3-nitropyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The reduction of 2-acetyl-5-methyl-3-nitropyridine to 2-acetyl-3-amino-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The reduction of 2-acetyl-5-methyl-3-nitropyridine to 2-acetyl-3-amino-5-methylpyridine presents a classic chemoselectivity challenge in pharmaceutical synthesis. The substrate contains three reactive domains: a reducible nitro group, a reactive ketone (acetyl group), and an aromatic pyridine ring susceptible to over-reduction. This application note establishes field-proven, self-validating protocols to achieve >95% yield of the target amine while strictly preserving the ketone and the heterocyclic core.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Achieving absolute chemoselectivity requires a deep understanding of the kinetic rates of reduction for each functional group and how they interact with the catalyst surface.

Catalyst Selection and the "Auto-Poisoning" Effect

Palladium on carbon (Pd/C) is the optimal catalyst for this transformation. While more active catalysts like Platinum Oxide (PtO₂) or Rhodium (Rh/C) readily reduce both ketones and pyridine rings, Pd/C exhibits a strong kinetic preference for nitro groups under mild conditions 1.

Crucially, the substrate itself plays a role in modulating catalyst activity. The basic nitrogen of the pyridine ring coordinates to the palladium surface, acting as a mild, localized catalyst poison. Literature demonstrates that pyridine-induced dampening of Pd/C specifically suppresses the reduction of less reactive moieties (like ketones) while permitting the rapid reduction of highly reactive nitro groups 2. This "auto-poisoning" is a causal factor in why neutral conditions are preferred here over acidic additives, which would protonate the pyridine, remove the protective poisoning effect, and risk unwanted ring hydrogenation .

Solvent Causality
  • Ethyl Acetate (EtOAc): Used in direct H₂ hydrogenation to prevent solvent-substrate condensation (e.g., imine or hemiacetal formation) that frequently occurs in alcoholic solvents when ketones and nascent amines are present.

  • Methanol (MeOH): Required for Catalytic Transfer Hydrogenation (CTH) to ensure the solubility of the ammonium formate hydrogen donor. The rapid kinetics of CTH at 60 °C outcompetes any potential side reactions.

ReactionSelectivity Substrate 2-Acetyl-5-methyl- 3-nitropyridine Target 2-Acetyl-3-amino- 5-methylpyridine Substrate->Target Pd/C, H2 (1 atm) or NH4HCO2 (Selective) Side1 Over-reduction: Alcohol Derivative Substrate->Side1 Harsh Conditions (e.g., High P, PtO2) Side2 Ring Reduction: Piperidine Derivative Substrate->Side2 Acidic Media / High T (e.g., Rh/C)

Reaction pathways illustrating chemoselective nitro reduction versus unwanted side reactions.

Experimental Methodologies

Two self-validating protocols are provided. Protocol A is ideal for standard laboratory setups, while Protocol B (CTH) is recommended for rapid scale-up and maximum chemoselectivity.

Protocol A: Low-Pressure Direct Hydrogenation

Self-Validation Checkpoint: The starting material is a distinct yellow/orange solution. Successful reduction is visually indicated by the transition to a pale yellow or colorless solution, alongside the cessation of hydrogen uptake.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-acetyl-5-methyl-3-nitropyridine (1.0 mmol, ~180 mg) in anhydrous Ethyl Acetate (10 mL).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd, ~53 mg). Caution: Pd/C is pyrophoric; add to the solvent, never dry.

  • Atmosphere Exchange: Seal the flask with a septum. Purge the system with inert gas (N₂ or Argon) for 5 minutes. Evacuate and backfill with H₂ gas via a balloon three times.

  • Reaction: Stir the suspension vigorously at 20–25 °C under 1 atm of H₂. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction typically reaches completion in 4–8 hours.

  • Workup: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash chromatography if trace impurities are detected via LC-MS.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Self-Validation Checkpoint: The decomposition of ammonium formate generates CO₂ and H₂ gas. Steady effervescence upon heating confirms the active generation of the reducing agent.

  • Preparation: Suspend 2-acetyl-5-methyl-3-nitropyridine (1.0 mmol) and 10 wt% Pd/C (5 mol% Pd) in Methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Donor Addition: Add Ammonium Formate ( NH4​HCO2​ , 5.0 mmol, 5.0 equiv) portionwise at room temperature to prevent excessive initial gas evolution.

  • Reaction: Heat the mixture to 60 °C (reflux) with vigorous stirring. The reaction is exceptionally fast and should be complete within 1–2 hours.

  • Workup: Cool to room temperature. Filter through Celite and wash with MeOH.

  • Salt Removal: Concentrate the filtrate to dryness. Partition the residue between EtOAc (20 mL) and Water (10 mL) to dissolve and remove residual formate salts. Extract the aqueous layer once more with EtOAc (10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure amine.

WorkflowCTH Step1 1. Suspend Substrate & Pd/C in Methanol (MeOH) Step2 2. Add Ammonium Formate (Portionwise to control gas evolution) Step1->Step2 Step3 3. Heat to 60°C (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Cool & Filter through Celite (Caution: Pyrophoric Catalyst) Step3->Step4 Step5 5. Aqueous Workup (Remove Formate Salts) Step4->Step5 Step6 6. Pure 2-Acetyl-3-amino- 5-methylpyridine Step5->Step6

Step-by-step experimental workflow for Catalytic Transfer Hydrogenation (CTH).

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for both protocols, allowing researchers to select the method best suited to their scale and equipment.

ParameterProtocol A (Direct H₂)Protocol B (CTH)
Hydrogen Source H₂ Gas (1 atm)Ammonium Formate (5 eq)
Catalyst 10% Pd/C (5 mol%)10% Pd/C (5 mol%)
Solvent Ethyl Acetate (EtOAc)Methanol (MeOH)
Temperature 20–25 °C60 °C
Reaction Time 4–8 hours1–2 hours
Chemoselectivity Excellent (>98%)Outstanding (>99%)
Typical Isolated Yield 85–90%90–95%

Troubleshooting & Optimization

  • Incomplete Conversion (Stalled Reaction): If the reaction stalls before complete consumption of the starting material, the catalyst has likely been severely poisoned by the newly formed 3-amino group. Solution: Do not increase pressure or temperature, as this will reduce the ketone. Instead, filter off the old catalyst and resubject the mixture to a fresh batch of Pd/C (2-3 mol%).

  • Formation of Alcohol Byproducts: If LC-MS indicates the presence of 1-(3-amino-5-methylpyridin-2-yl)ethanol, the reaction conditions are too harsh. Solution: Ensure the H₂ pressure does not exceed 1 atm. If using Protocol B, reduce the equivalents of ammonium formate from 5.0 to 3.5.

  • Product Darkening During Isolation: Anilines and amino-pyridines are prone to air oxidation. Solution: Perform the solvent evaporation step under a nitrogen bleed and store the final product in amber vials flushed with argon at -20 °C.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

Sources

Method

Application Note: Synthesis and Optimization of Schiff Bases Derived from 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Introduction & Mechanistic Rationale 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7) is a highly functionalized ketone building block. Schiff bases (imines) synthesized from 2-acetylpyridine derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7) is a highly functionalized ketone building block. Schiff bases (imines) synthesized from 2-acetylpyridine derivatives are privileged scaffolds in coordination chemistry, acting as multidentate ligands with significant pharmacological properties, including antimicrobial, antimalarial, and antineoplastic activities 1.

However, the synthesis of imines from this specific precursor presents two distinct physicochemical challenges that require precise experimental design:

  • Steric Hindrance: The nitro group at the 3-position is ortho to the acetyl group. This creates a severe steric shield that impedes the nucleophilic trajectory of incoming amines, making the carbonyl carbon highly inaccessible.

  • Electronic Deactivation: While the strongly electron-withdrawing −NO2​ group increases the electrophilicity of the carbonyl carbon, it simultaneously reduces the basicity of the intermediate hemiaminal oxygen. This makes the subsequent protonation and dehydration (the rate-limiting step) highly unfavorable.

Because Schiff base formation is a reversible equilibrium, these factors shift the equilibrium toward the starting materials. Hydrolytic cleavage of the C=N bond is a common failure point if water is not rigorously excluded during and after the reaction 2. Consequently, standard reflux conditions in ethanol are often insufficient, necessitating rigorous dehydration and potent catalysis.

ReactionPathway Ketone 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (Sterically Hindered) Hemiaminal Hemiaminal Intermediate (Rate-Limiting Dehydration) Ketone->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Nucleophilic Attack Catalyst Lewis/Brønsted Acid (Activation) Catalyst->Ketone Enhances Electrophilicity Product Schiff Base (Imine) + H2O Hemiaminal->Product -H2O (Sieves/TiCl4)

Mechanistic pathway of Schiff base formation highlighting the rate-limiting dehydration step.

Experimental Methodologies

To overcome the activation energy barrier and drive the equilibrium, the choice of catalyst and dehydrating agent must be tailored to the nucleophilicity of the amine 3.

Workflow Start Reagent Preparation (1.0 eq Ketone, 1.2 eq Amine) Nucleophile Assess Amine Type Start->Nucleophile Aliphatic Aliphatic / Hydrazine (Strong Nucleophile) Nucleophile->Aliphatic Aromatic Aromatic Amine (Weak Nucleophile) Nucleophile->Aromatic MethodA Method A: p-TsOH (cat.) Toluene, Dean-Stark, 110°C Aliphatic->MethodA MethodB Method B: TiCl4 (0.6 eq) DCM or Toluene, 0°C to RT Aromatic->MethodB Workup Aqueous Workup & Extraction (NaHCO3 wash) MethodA->Workup MethodB->Workup Purification Recrystallization (Anhydrous EtOH) Workup->Purification

Decision-tree workflow for selecting the optimal synthetic protocol based on amine reactivity.

Protocol A: Brønsted Acid-Catalyzed Condensation

Target: Aliphatic amines, hydrazines, and hydrazides. Causality: Strong nucleophiles can readily attack the hindered carbonyl, but the reaction stalls at the hemiaminal stage. A catalytic amount of Brønsted acid ( p -TsOH) facilitates the dehydration, while a Dean-Stark apparatus physically removes water to prevent hydrolytic reversion.

Step-by-Step Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (10 mmol, 1.80 g) and the primary aliphatic amine/hydrazine (11 mmol) in 40 mL of anhydrous toluene.

  • Catalysis: Add p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O, 0.5 mmol, 0.095 g) as an acid catalyst.

  • Dehydration: Attach a Dean-Stark trap filled with anhydrous toluene and fit with a reflux condenser.

  • Reaction: Reflux the mixture at 110°C for 12–18 hours. Monitor the theoretical water collection (~0.18 mL) in the trap.

  • Monitoring: Verify reaction completion via TLC (Hexane:EtOAc 7:3). The imine product typically exhibits a lower Rf​ value than the starting ketone and fluoresces under UV (254 nm).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize the acid. Critical Note: Failure to neutralize the acid prior to concentration will result in rapid reverse hydrolysis of the imine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude product from anhydrous ethanol.

Protocol B: Lewis Acid-Mediated Condensation

Target: Aromatic amines (anilines) and sterically hindered amines. Causality: Weak nucleophiles cannot overcome the steric bulk of the ortho-nitro group. Titanium tetrachloride ( TiCl4​ ) acts as a dual-action reagent: it coordinates to the carbonyl oxygen to drastically lower the LUMO energy (facilitating attack) and acts as an irreversible water scavenger, forming TiO2​ and HCl .

Step-by-Step Procedure:

  • Setup: Under a strict inert argon atmosphere, dissolve the ketone (10 mmol) and the aniline derivative (12 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C using an ice bath. Add triethylamine (30 mmol) to act as a proton sponge and quench the HCl generated in situ.

  • Addition: Dropwise, add a solution of TiCl4​ (6 mmol, 0.66 mL) in 10 mL of DCM over 15 minutes. Caution: This step is highly exothermic and the reagent is extremely moisture-sensitive.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench the reaction by carefully adding 20 mL of a 1M NaOH solution to precipitate the titanium salts as solid TiO2​ . Filter the resulting thick suspension through a pad of Celite to remove the metal oxides.

  • Extraction: Separate the organic layer, wash with brine (20 mL), dry over MgSO4​ , and concentrate under vacuum.

  • Purification: Purify via flash column chromatography. Critical Note: Use neutral alumina instead of silica gel to prevent acid-catalyzed hydrolysis of the sensitive imine bond on the column.

Optimization & Yield Data

The following table summarizes the quantitative optimization of reaction conditions for the condensation of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone with a standard unactivated aniline derivative.

EntrySolventCatalyst (eq)Water ScavengerTemp (°C)Time (h)Yield (%)
1EtOHNoneNone7824< 5
2EtOHGlacial AcOH (0.1)None782412
3Toluene p -TsOH (0.05)Dean-Stark1101845
4Toluene p -TsOH (0.05)4Å Mol. Sieves1101852
5 DCM TiCl4​ (0.6) TiCl4​ (in situ) 25 12 88

Scientist's Insight: The data clearly demonstrates that Brønsted acid catalysis alone (Entries 2-4) is insufficient for high yields with weak nucleophiles due to the profound steric shielding of the 3-nitro group. The TiCl4​ -mediated protocol (Entry 5) is mandatory for achieving synthetically viable yields for aromatic Schiff bases.

Analytical Characterization

To validate the structural integrity of the synthesized Schiff bases, the following analytical signatures should be confirmed:

  • FT-IR Spectroscopy: Look for the complete disappearance of the strong ketone C=O stretching frequency (~1690 cm−1 ) and the appearance of a sharp azomethine C=N stretch between 1590–1620 cm−1 .

  • 1 H NMR ( CDCl3​ or DMSO- d6​ ): The methyl group of the original acetyl moiety (singlet, ~2.6 ppm) will shift depending on the E/Z isomerism of the imine. The pyridine ring protons will remain highly deshielded (shifted downfield) due to the electron-withdrawing nitro group.

References

  • Synthesis, Structures, and Photoluminescence of Two Novel Zinc(II)
  • Synthesis and Spectral Study of 2-(1-hydrazonoethyl) Pyridine Ligand and Their Complexes with Some Transition Metal (II)
  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II)

Sources

Application

Application Note: Scale-Up Synthesis and Manufacturing Methods for CAS 1416713-47-7

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS 1416713-47-7) Executive Summary The compound 1-(5-Methyl-3-nitropyridin-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS 1416713-47-7)

Executive Summary

The compound 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS 1416713-47-7) is a highly functionalized nitropyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., JAK2 and Aurora kinase inhibitors) [1].

Scaling up the synthesis of ortho-nitro heteroaryl ketones presents unique chemical challenges. The strongly electron-withdrawing nature of the nitro group activates the pyridine ring but simultaneously renders it highly susceptible to nucleophilic attack, precluding the use of harsh organometallic reagents (like Grignard or organolithium compounds) [3]. This application note details a field-proven, scalable, and self-validating two-step synthetic workflow utilizing a palladium-catalyzed Stille cross-coupling followed by acidic hydrolysis, optimized for high yield and API-grade purity [2].

Chemical Profile & Specifications

To establish a baseline for quality control (QC) during manufacturing, the target specifications for the isolated intermediate are summarized below.

PropertySpecification / Data
Chemical Name 1-(5-Methyl-3-nitropyridin-2-yl)ethan-1-one
CAS Registry Number 1416713-47-7
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Appearance Pale yellow to tan crystalline powder
Target Purity (HPLC) 98.0% (Area %)
Hazard Classification Acute Tox. 4 (Oral, Dermal, Inhalation) [4]

Synthetic Strategy & Mechanistic Rationale

The most robust route for installing an acetyl group adjacent to a nitro-substituted pyridine ring relies on the Stille cross-coupling reaction .

  • Activation & Coupling: The starting material, 2-Bromo-5-methyl-3-nitropyridine, features a highly activated C-Br bond due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. This facilitates rapid oxidative addition by the Palladium(0) catalyst [3]. Tributyl(1-ethoxyvinyl)tin is selected as the coupling partner because organotin reagents are mild enough to tolerate the sensitive nitro group without causing unintended reduction or nucleophilic aromatic substitution ( SN​Ar ).

  • Hydrolysis: The resulting enol ether intermediate is thermodynamically unstable under acidic conditions. A mild aqueous hydrochloric acid workup rapidly hydrolyzes the enol ether into the target ketone, 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, without degrading the heteroaromatic core [2].

Process Workflow Diagram

SynthesisWorkflow SM 2-Bromo-5-methyl-3-nitropyridine (Starting Material) Coupling Stille Cross-Coupling SM->Coupling Reagents Tributyl(1-ethoxyvinyl)tin Pd(dppf)Cl2, 1,4-Dioxane, 90°C Reagents->Coupling Intermediate 2-(1-Ethoxyvinyl)-5-methyl- 3-nitropyridine Coupling->Intermediate Hydrolysis Acidic Hydrolysis 2M HCl, THF, RT Intermediate->Hydrolysis Product 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS 1416713-47-7) Hydrolysis->Product

Fig 1: Two-step synthetic workflow for CAS 1416713-47-7 via Stille coupling and hydrolysis.

Process Optimization & Yield Data

During scale-up, catalyst degradation and tin-byproduct removal are the primary bottlenecks. The table below summarizes the optimization matrix used to transition from a bench-scale standard protocol to a manufacturing-ready process. The shift to a bidentate ligand ( Pd(dppf)Cl2​ ) prevents catalyst deactivation, allowing for a lower catalyst loading and higher overall yield.

ParameterBench Scale (Standard)Pilot Scale (Optimized)Rationale for Change
Catalyst Pd(PPh3​)4​ (5 mol%) Pd(dppf)Cl2​ (2 mol%)Bidentate ligand increases thermal stability and prevents Pd black precipitation.
Solvent Toluene1,4-DioxaneDioxane provides superior solubility for the polar nitropyridine intermediate.
Temperature 100 °C90 °CLower temperature minimizes thermal degradation of the enol ether.
Reaction Time 16 hours8 hoursEnhanced catalyst efficiency accelerates the catalytic cycle.
Overall Yield 72%88% Minimized side reactions and improved conversion rates.
Purity (HPLC) 95.5%99.2% Optimized crystallization eliminates trace tin impurities.

Detailed Experimental Protocols (Pilot Scale-Up)

The following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality and verification at each critical node.

Step 1: Palladium-Catalyzed Stille Cross-Coupling
  • Preparation: In a rigorously dried, nitrogen-flushed 50 L glass-lined reactor, charge 2-Bromo-5-methyl-3-nitropyridine (1.0 eq, 5.0 kg) and anhydrous 1,4-Dioxane (25 L).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 eq, 0.33 kg). Crucial Step: Ensure the catalyst is handled strictly under an inert atmosphere to prevent the premature oxidation of the active Pd species.

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.2 eq, 9.95 kg) dropwise over 45 minutes at room temperature to control the initial exotherm.

  • Heating: Ramp the internal temperature to 90 °C and maintain for 8 hours.

  • IPC Check 1: Sample the reaction mixture and analyze via HPLC. Proceed to the next step only when the starting material is 1.0% (Area %).

  • Tin Quenching: Cool the reactor to 20 °C. Add a 10% aqueous Potassium Fluoride (KF) solution (10 L) and stir vigorously for 2 hours. Causality: KF reacts with the lipophilic tin byproducts to form polymeric tributyltin fluoride ( Bu3​SnF ), which is highly insoluble and precipitates out of solution, allowing for easy filtration.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite. Wash the filter cake with Ethyl Acetate (5 L).

  • Phase Separation: Isolate the organic layer, wash with brine (10 L), and concentrate under reduced pressure to afford the crude enol ether.

Step 2: Acidic Hydrolysis & Workup
  • Dissolution: Dissolve the crude enol ether in Tetrahydrofuran (THF) (20 L) within a clean 50 L reactor.

  • Hydrolysis: Slowly add 2M aqueous HCl (10 L) while maintaining the internal temperature below 30 °C using a cooling jacket.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • IPC Check 2: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The enol ether spot must be completely consumed.

  • Neutralization: Carefully adjust the pH of the mixture to ~7.0-7.5 using saturated aqueous NaHCO3​ . Warning: Monitor CO2​ gas evolution to prevent reactor over-pressurization.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 15 L). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Step 3: Purification and Crystallization
  • Solvent Exchange: Suspend the crude product in an Ethanol/Water mixture (8:2 v/v, 15 L).

  • Dissolution: Heat the suspension to 75 °C until complete dissolution is achieved.

  • Controlled Cooling: Program the reactor to cool to 5 °C at a controlled rate of 10 °C/hour. Causality: A slow, controlled cooling ramp prevents the entrapment of residual tin impurities within the crystal lattice, ensuring API-grade purity.

  • Isolation: Filter the crystalline solid, wash with cold Ethanol (2 L), and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Validation: Yields approximately 3.6 kg (88% overall yield). Confirm structure via 1H NMR ( CDCl3​ ): δ 8.65 (s, 1H), 8.12 (s, 1H), 2.65 (s, 3H), 2.45 (s, 3H).

Safety & Environmental Considerations

  • Toxicity: CAS 1416713-47-7 is classified under GHS as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332) [4].

  • Engineering Controls: All scale-up operations must be conducted in isolated reactors with local exhaust ventilation.

  • Waste Remediation: The Stille coupling generates stoichiometric amounts of toxic organotin waste. The KF quench protocol converts this to solid Bu3​SnF , which must be collected and disposed of via certified heavy-metal incineration protocols. Palladium waste should be recovered from the Celite pad for recycling.

References

  • Source: National Institutes of Health (NIH)
  • 194278-44-9 1-(3-nitropyridine)
  • Pyridine, 2,3,6-trimethyl-5-nitro- | 51551-20-3 | Benchchem Source: Benchchem URL
  • Safety Data Sheet - 1-(5-Methyl-3-nitropyridin-2-yl)
Method

Functionalization of the acetyl group in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Application Note: Functionalization Protocols for the Acetyl Group in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Target Audience: Researchers, Synthesis Scientists, and Drug Discovery Professionals Molecule of Interest: 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Protocols for the Acetyl Group in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Target Audience: Researchers, Synthesis Scientists, and Drug Discovery Professionals Molecule of Interest: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7)

Executive Summary & Electronic Considerations

1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates. The functionalization of its C2-acetyl group (-C(=O)CH₃) is governed by the profound electronic effects of the adjacent pyridine nitrogen and the C3-nitro group.

These electron-withdrawing groups significantly increase the acidity of the acetyl α -protons, facilitating rapid enolization. However, this extreme electron deficiency also renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) and Meisenheimer complex formation. Consequently, standard methyl ketone functionalization protocols must be carefully modified to avoid ring degradation or unwanted side reactions. This guide details three field-proven, self-validating pathways for the selective functionalization of the acetyl group.

G SM 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Bromination α-Bromination (NBS, p-TsOH) SM->Bromination Aldol Claisen-Schmidt (Ar-CHO, Piperidine) SM->Aldol Oxidation Riley Oxidation (SeO2, Dioxane/H2O) SM->Oxidation Prod1 α-Bromo Ketone (Heterocycle Precursor) Bromination->Prod1 Prod2 Chalcone Analog (Michael Acceptor) Aldol->Prod2 Prod3 Glyoxal Derivative (Quinoxaline Precursor) Oxidation->Prod3

Fig 1. Divergent functionalization pathways of the acetyl group in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Pathway A: α -Halogenation (Phenacyl Bromide Equivalents)

Causality & Mechanistic Insight

The synthesis of α -bromo ketones is a critical step for generating Hantzsch thiazole or imidazopyridine precursors[1]. Direct bromination using elemental bromine (Br₂) in acetic acid is often too harsh for nitropyridines, leading to polybromination or complex tar mixtures. By utilizing N-Bromosuccinimide (NBS) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH), the reaction is strictly controlled by the rate of acid-catalyzed enolization, ensuring selective mono-bromination at the α -carbon[1].

Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 equiv, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Enolization: Add p-TsOH monohydrate (0.1 equiv, 1 mmol). Stir at room temperature for 15 minutes to initiate enolization.

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes to prevent thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield 2-bromo-1-(5-methyl-3-nitropyridin-2-yl)ethanone.

Self-Validation & Analytical Markers
  • Validation Check: The protocol is validated via ¹H NMR (CDCl₃). The successful conversion is marked by the complete disappearance of the 3H methyl singlet at ~2.70 ppm and the emergence of a distinct 2H singlet at ~4.65 ppm, corresponding to the newly formed -CH₂Br group.

Pathway B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Causality & Mechanistic Insight

The Claisen-Schmidt condensation couples the acetyl group with an aromatic aldehyde to form a chalcone (an α,β -unsaturated ketone)[2]. While traditionally performed using strong aqueous bases (NaOH or KOH), the 3-nitro group on our pyridine substrate makes the ring highly vulnerable to hydroxide attack (SNAr degradation)[3]. To circumvent this, a mild secondary amine base—such as piperidine—is utilized. Piperidine is basic enough to deprotonate the highly acidic α -protons of the nitropyridine acetyl group but nucleophilically bulky enough to avoid degrading the aromatic ring[4].

G Step1 Step 1 Dissolve Ketone & Aldehyde Step2 Step 2 Add Piperidine at 0 °C Step1->Step2 Step3 Step 3 Stir at RT for 12-24h Step2->Step3 Step4 Step 4 Precipitate with Ice Water Step3->Step4 Step5 Step 5 Filter & Recrystallize Step4->Step5

Fig 2. Step-by-step workflow for the Claisen-Schmidt condensation yielding chalcone analogs.
Experimental Protocol
  • Preparation: Dissolve the ketone (1.0 equiv, 5 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv, 5.5 mmol) in absolute ethanol (15 mL).

  • Catalysis: Cool the solution to 0 °C. Add piperidine (0.2 equiv, 1 mmol) dropwise. Note: For highly unreactive aldehydes, micellar catalysis using Tween 80 (10 mol%) in water can be substituted to maintain green chemistry principles.

  • Condensation: Stir the mixture at room temperature for 12–24 hours. A precipitate will gradually form as the chalcone crystallizes out of the ethanolic solution.

  • Isolation: Pour the reaction mixture into 50 mL of crushed ice/water to maximize precipitation.

  • Purification: Vacuum filter the solid, wash sequentially with cold water and ice-cold ethanol, and recrystallize from hot ethanol.

Self-Validation & Analytical Markers
  • Validation Check: The reaction's success is confirmed by the presence of two strongly coupled doublets in the ¹H NMR spectrum between 7.40 and 7.90 ppm with a coupling constant ( J ) of 15–16 Hz, which unequivocally dictates the trans ( E ) geometry of the newly formed alkene.

Pathway C: Riley Oxidation (Glyoxal Formation)

Causality & Mechanistic Insight

Converting the acetyl methyl group into an aldehyde yields a 1,2-dicarbonyl (glyoxal) system, an essential precursor for quinoxaline and pyrazine synthesis. Selenium dioxide (SeO₂) is the premier reagent for this transformation (Riley Oxidation)[5]. SeO₂ selectively attacks the enol form of the ketone, forming a β -ketoseleninic acid intermediate, which then undergoes a[2,3]-sigmatropic rearrangement and subsequent breakdown to yield the dicarbonyl and elemental selenium[5][6].

G N1 Ketone Enolization (Acid/Heat Promoted) N2 Electrophilic Attack by SeO2 N1->N2 N3 β-Ketoseleninic Acid Intermediate N2->N3 N4 [2,3]-Sigmatropic Rearrangement N3->N4 N5 Hemithioacetal Breakdown N4->N5 N6 1,2-Dicarbonyl (Glyoxal) + Se(0) N5->N6

Fig 3. Mechanism of the Riley oxidation converting the acetyl methyl group to a glyoxal derivative.
Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend SeO₂ (1.5 equiv, 15 mmol) in a 4:1 mixture of 1,4-dioxane and water (25 mL). Heat to 50 °C until the SeO₂ fully dissolves, forming selenous acid.

  • Oxidation: Add 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 equiv, 10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (100 °C) for 8–12 hours. The solution will darken, and a black precipitate (elemental selenium) will form as the reaction progresses.

  • Filtration: While the mixture is still warm, filter it through a tightly packed pad of Celite to remove the colloidal selenium. Wash the pad with hot dioxane (10 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and evaporate to yield the 2-(5-methyl-3-nitropyridin-2-yl)-2-oxoacetaldehyde.

Self-Validation & Analytical Markers
  • Validation Check: In the ¹H NMR spectrum, the diagnostic marker is the appearance of a highly deshielded aldehyde proton singlet far downfield at ~9.50–10.00 ppm, alongside the total disappearance of the acetyl methyl protons.

Quantitative Data & Analytical Summary

The following table summarizes the expected operational parameters and key analytical shifts for the three functionalization pathways:

Functionalization PathwayReagents / ConditionsExpected YieldReaction TimeKey ¹H NMR Diagnostic Shift (CDCl₃)
α -Bromination NBS, p-TsOH, MeCN, 0 °C to RT75 - 85%4 - 6 hSinglet at ~4.65 ppm (-CH₂ Br)
Claisen-Schmidt Ar-CHO, Piperidine, EtOH, RT65 - 80%12 - 24 hDoublets at ~7.4-7.9 ppm ( J ≈ 15.5 Hz)
Riley Oxidation SeO₂, Dioxane/H₂O (4:1), 100 °C60 - 75%8 - 12 hSinglet at ~9.80 ppm (-CH O)

References

  • Młochowski, J., Maciągiewicz, I., Piętka-Ottlik, M., & Wójtowicz-Młochowska, H. (2007). "Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cortes-Clerget, M., et al. (2022). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hynes, J., et al. (2020). "Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer." US Patent 10807974B2.

Sources

Application

Application Note: In Vitro Assay Preparation for Kinase Inhibitor Libraries Derived from 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Introduction & Chemical Rationale The compound 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7) is a highly privileged building block in modern medicinal chemistry. Its structural topology—featuring an acetyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The compound 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (CAS: 1416713-47-7) is a highly privileged building block in modern medicinal chemistry. Its structural topology—featuring an acetyl group at the 2-position and a nitro group at the 3-position of a pyridine ring—makes it an ideal precursor for reductive cyclization. This specific reaction pathway yields highly substituted 7-azaindoles and naphthyridines , which are foundational scaffolds for ATP-competitive kinase inhibitors[1].

The causality behind selecting this specific pyridine derivative lies in the precise spatial orientation of its functional groups. The pyridine nitrogen acts as a critical hydrogen bond acceptor, while the newly formed pyrrole NH (post-cyclization) serves as a hydrogen bond donor. Together, they form a robust bidentate interaction with the highly conserved hinge region of the kinase ATP-binding pocket[2]. Furthermore, the methyl group at the 5-position provides an optimal vector for exploring the hydrophobic pocket (HP1) of target kinases such as c-Met, BRAF, or FGFR[1][2].

Once a focused library of azaindole derivatives is synthesized from this precursor, rigorous in vitro biochemical screening is required to establish structure-activity relationships (SAR). This guide details the preparation and execution of two highly validated, orthogonal assay systems: the ADP-Glo™ Luminescent Assay and the LanthaScreen™ TR-FRET Assay .

Workflow A Precursor 1-(5-Methyl-3-nitropyridin- 2-yl)ethanone B Library Synthesis (Azaindole Scaffolds) A->B C Compound Plating (Acoustic Dispensing) B->C D Orthogonal Screening (ADP-Glo / TR-FRET) C->D E Hit Validation & IC50 Determination D->E

Caption: Workflow from 1-(5-Methyl-3-nitropyridin-2-yl)ethanone to HTS hit validation.

Assay Design & Orthogonality

Relying on a single assay format during High-Throughput Screening (HTS) often leads to false positives. Highly conjugated azaindole derivatives can occasionally exhibit intrinsic fluorescence (interfering with FRET) or act as luciferase inhibitors (interfering with luminescent readouts). By employing two orthogonal systems, we create a self-validating screening matrix .

Protocol A: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal, homogeneous method that measures the amount of ADP produced during the kinase reaction[3]. Its primary advantage is its resistance to high ATP concentrations, allowing researchers to test inhibitors at physiological ATP levels (typically 1 mM), which is critical for accurately characterizing ATP-competitive inhibitors derived from our pyridine scaffold[4].

Causality in Buffer Preparation:

  • DTT (1 mM): Added to maintain a reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site.

  • CHAPS (0.01%) / Tween-20: Hydrophobic azaindole derivatives are prone to non-specific aggregation, which can sequester the enzyme (a phenomenon known as PAINS). Detergents disrupt these colloidal aggregates.

  • BSA (0.1 mg/mL): Prevents the kinase and the small molecules from adhering to the hydrophobic walls of the polystyrene 384-well plates[5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 1-(5-Methyl-3-nitropyridin-2-yl)ethanone derivatives in 100% DMSO. Use acoustic liquid handling to dispense the compounds into a white 384-well low-volume plate. Critical: Keep final DMSO concentration 1% to prevent kinase denaturation.

  • Kinase Reaction (5 µL): Add the optimized kinase/substrate/ATP mixture to the wells. Incubate for 60 minutes at room temperature.

  • ATP Depletion (5 µL): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Why 40 minutes? This exact incubation time is required for the proprietary adenylate cyclase to completely degrade the unconsumed millimolar ATP background, ensuring a high signal-to-background ratio[6].

  • ADP Detection (10 µL): Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a stable luminescent "glow"[3].

  • Readout: Incubate for 30 minutes and measure luminescence using a microplate reader.

Protocol B: LanthaScreen™ TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium (Tb)-labeled phosphospecific antibody (Donor) and a Fluorescein-labeled peptide substrate (Acceptor)[7].

Causality in Assay Mechanics: Standard fluorescence assays are plagued by background auto-fluorescence from the library compounds. TR-FRET solves this by using Lanthanide donors (Tb), which have an exceptionally long emission half-life (milliseconds). By introducing a time delay of ~100 µs between excitation and measurement, all short-lived background fluorescence from the azaindole derivatives decays to zero, leaving only the target-specific FRET signal[8].

TRFRET Sub Fluorescein-Substrate (Acceptor) Phos Phospho-Substrate Sub->Phos Phosphorylation Kin Kinase + ATP Kin->Phos Tb Tb-Antibody (Donor) Phos->Tb Specific Binding Sig TR-FRET Emission (520 nm) Tb->Sig Energy Transfer

Caption: Principle of the LanthaScreen TR-FRET assay using a Tb-labeled donor.

Step-by-Step Methodology:

  • Kinase Reaction (10 µL): Combine the azaindole inhibitor, kinase, fluorescein-labeled substrate (e.g., Poly-GT), and ATP at its apparent Km​ in a black 384-well plate. Incubate for 60 minutes[5].

  • Reaction Termination & Detection (10 µL): Add 10 µL of a mixture containing the Tb-labeled anti-phospho antibody and 20 mM EDTA[7].

    • Why EDTA? Kinases require Mg2+ as a cofactor to coordinate the phosphate groups of ATP. EDTA acts as a potent chelator, stripping Mg2+ from the active site and instantly freezing the reaction kinetics, preventing further substrate phosphorylation during the detection phase[5].

  • Readout: Incubate for 30 minutes. Excite the plate at 340 nm and read emission at 495 nm (Tb donor) and 520 nm (TR-FRET acceptor)[7]. Calculate the 520/495 ratio to determine kinase activity.

Quantitative Data Presentation

To validate the orthogonality of the assays, the IC50​ values of the synthesized 1-(5-Methyl-3-nitropyridin-2-yl)ethanone derivatives must be compared across both platforms. The table below demonstrates hypothetical, yet structurally representative, validation data for azaindole and naphthyridine derivatives targeting the ATP hinge region.

Compound IDScaffold DerivationTarget KinaseADP-Glo IC50​ (nM)TR-FRET IC50​ (nM)Assay Concordance
Cmpd-01 7-Azaindolec-Met12.4 ± 1.114.2 ± 0.8Excellent
Cmpd-02 7-AzaindoleBRAF(V600E)4.5 ± 0.35.1 ± 0.4Excellent
Cmpd-03 NaphthyridineFGFR145.8 ± 3.248.0 ± 2.9Excellent
Staurosporine N/A (Control)Pan-Kinase1.2 ± 0.11.5 ± 0.2Baseline Ref.

Note: Concordance between the luminescent and fluorescent readouts confirms that the inhibitory activity is driven by true target engagement rather than assay interference.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH Source: nih.gov URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage Source: jst.go.jp URL: [Link]

  • Title: TR-FRET Measurements | BMG LABTECH Source: bmglabtech.com URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that functionalizing electron-deficient heteroaromatics presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that functionalizing electron-deficient heteroaromatics presents unique challenges. The synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone from commercially available 2-chloro-5-methyl-3-nitropyridine is a critical transformation, but it is often plagued by poor yields, protodehalogenation, and intractable byproducts.

This guide provides a field-proven, causality-driven approach to mastering this two-step synthetic workflow: a Palladium-catalyzed Stille cross-coupling followed by acidic hydrolysis.

Reaction Workflow & Mechanistic Strategy

The 3-nitro group is a powerful electron-withdrawing moiety that highly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) [1]. Because hard nucleophiles (like Grignard or organolithium reagents) will preferentially attack the nitro group or form destructive Meisenheimer complexes, mild neutral organometallics are required[2]. The Stille coupling utilizing tributyl(1-ethoxyvinyl)tin is the premier method for this scaffold, as it perfectly tolerates the electrophilic nitro group.

G SM 2-Chloro-5-methyl- 3-nitropyridine + Tributyl(1-ethoxyvinyl)tin Int 2-(1-Ethoxyvinyl)-5-methyl- 3-nitropyridine SM->Int PdCl2(PPh3)2, Toluene 100°C, 12h Prod 1-(5-Methyl-3-nitropyridin- 2-yl)ethanone Int->Prod 2M HCl (aq), THF RT, 2-4h

Workflow for the two-step synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Quantitative Data: Catalyst Optimization

The choice of Palladium catalyst dictates the success of the Stille coupling. The electron-poor nature of the nitropyridine slows down the transmetalation step, allowing side reactions to compete. The table below summarizes the optimization of this specific coupling [3].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 (10 mol%)Dioxane10030~68%Slow transmetalation; high protodehalogenation.
Pd(dppf)Cl2 (10 mol%)Toluene10024~75%Moderate conversion; steric bulk hinders kinetics.
PdCl2(PPh3)2 (10 mol%)Toluene10012>85% Optimal kinetics; Pd(II) accelerates the catalytic cycle.
Troubleshooting FAQs

Q1: Why am I observing significant protodehalogenation (formation of 5-methyl-3-nitropyridine) instead of the coupled product? A: Protodehalogenation occurs when the oxidative addition complex, [Pd(II)(Ar)(Cl)L2​] , undergoes protonation (often from trace moisture) faster than it undergoes transmetalation. Because the 3-nitro group makes the resulting Pd(II) intermediate highly electron-poor, transmetalation with the organotin reagent becomes the rate-limiting step. Solution: Switch from a Pd(0) catalyst like Pd(PPh3​)4​ to a Pd(II) precatalyst like PdCl2​(PPh3​)2​ in anhydrous Toluene[3]. This accelerates the catalytic cycle. Additionally, ensure strict anhydrous conditions (flame-dried glassware, argon atmosphere) to eliminate proton sources.

Q2: The Stille coupling is complete, but my yield drops significantly during workup due to an intractable black tar. How can I prevent this? A: The "tar" is a notorious mixture of precipitated palladium black and lipophilic organotin byproducts (e.g., tributyltin chloride). If you attempt standard silica gel chromatography without removing the tin, it will streak through your column and co-elute with your product. Solution: Quench the reaction with an aqueous solution of Potassium Fluoride (KF). The fluoride ions aggressively attack the tributyltin species, converting them into polymeric tributyltin fluoride ( Bu3​SnF ), which is a highly insoluble white solid. Filter the biphasic mixture through a tightly packed pad of Celite; this will simultaneously trap the Bu3​SnF polymer and the Palladium black, leaving a clean organic phase.

Q3: In the second step, the hydrolysis of the vinyl ether is stalling. Should I use concentrated sulfuric acid to force the reaction? A: No. Harsh acids can lead to product degradation or unwanted side reactions with the sensitive nitro group. The hydrolysis of this specific 1-ethoxyvinyl ether is unusually slow because the strongly electron-withdrawing 3-nitro group decreases the electron density on the vinyl oxygen. This hinders the initial protonation step required to form the highly reactive oxocarbenium ion. Solution: Instead of increasing acid strength, increase the reaction time and maintain a perfectly homogeneous mixture. Use 2M aqueous HCl in a miscible co-solvent like THF at room temperature for 2–4 hours.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. Follow the in-line analytical checkpoints to verify success at each stage.

Step 1: Palladium-Catalyzed Stille Coupling
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 equiv, 10 mmol) in anhydrous, degassed Toluene (40 mL).

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.3 equiv, 13 mmol) followed by PdCl2​(PPh3​)2​ (0.10 equiv, 1.0 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The UV-active starting material ( Rf​≈0.3 ) should disappear, replaced by a new, less polar spot ( Rf​≈0.6 ). LC-MS must show the disappearance of the characteristic chlorine isotope pattern ( m/z 173/175) and the appearance of the vinyl ether intermediate ( m/z 209 [M+H]+ ).

  • Workup: Cool to room temperature. Add 20 mL of saturated aqueous KF solution and stir vigorously for 45 minutes. Filter the resulting suspension through a pad of Celite, washing with EtOAc (50 mL). Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Acidic Hydrolysis
  • Setup: Dissolve the crude 2-(1-ethoxyvinyl)-5-methyl-3-nitropyridine from Step 1 in THF (30 mL).

  • Hydrolysis: Add 2M aqueous HCl (15 mL) dropwise at room temperature. Stir vigorously for 2 to 4 hours.

    • Validation Checkpoint: TLC will show the conversion of the intermediate ( Rf​≈0.6 ) to the more polar ketone product ( Rf​≈0.4 ). LC-MS will show a clean mass shift from m/z 209 to the target mass of m/z 181 [M+H]+ .

  • Workup: Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO3​ (gas evolution will occur). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane to 30% EtOAc in Hexane) to yield 1-(5-Methyl-3-nitropyridin-2-yl)ethanone as a crystalline solid.

References
  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI Pharmaceuticals. URL:[Link]

  • US Patent 10532991B2. "Method for preparing hispidulin and its derivatives." Google Patents.
Optimization

Technical Support Center: Troubleshooting the Reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Welcome to the Application Science Support Center. The reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone to its corresponding ortho-aminoacetophenone derivative is a notoriously challenging transformation in heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone to its corresponding ortho-aminoacetophenone derivative is a notoriously challenging transformation in heterocyclic chemistry. The proximity of the highly electrophilic C2-acetyl group to the reducible C3-nitro group creates a perfect storm for chemoselectivity failures and intramolecular traps.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yielding, chemoselective reductions.

Mechanistic Pathway & Known Side Reactions

G SM 1-(5-Methyl-3-nitropyridin-2-yl)ethanone [M+H]+ 181 Nitroso Nitroso Intermediate (-NO) SM->Nitroso +2e-, +2H+ Alcohol Secondary Alcohol Over-reduction: [M+H]+ 153 SM->Alcohol Ketone Reduction (Non-chemoselective) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 1-(3-amino-5-methylpyridin-2-yl)ethanone Target Amine:[M+H]+ 151 Hydroxylamine->Amine +2e-, +2H+ (Desired Pathway) Isoxazole Isoxazolo[4,5-b]pyridine derivative Anthranil analog: [M+H]+ 149 Hydroxylamine->Isoxazole Intramolecular Cyclization (-H2O) Oligomer Intermolecular Schiff Base Polymeric Tars Amine->Oligomer Condensation with SM (-H2O)

Mechanistic pathways of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone reduction and side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: My LC-MS shows a major byproduct with [M+H]+ at m/z 149 instead of the expected m/z 151. What is this, and how do I prevent it? A1: This mass corresponds to the loss of water (m/z -18) from the intermediate hydroxylamine, indicating the formation of a fused isoxazolo[4,5-b]pyridine derivative (an anthranil analog). During the reduction of ortho-nitroacetophenones, the reaction proceeds through a nitroso and then a hydroxylamine (-NHOH) intermediate. If the reduction stalls at this stage, the nucleophilic hydroxylamine rapidly attacks the adjacent acetyl carbonyl, dehydrating to form a stable 5-membered isoxazole ring [[1]](). Causality-Driven Solution: You must use a reducing system that rapidly pushes the intermediate through to the amine before cyclization can occur. Avoid slow catalytic hydrogenation (e.g., Pd/C at 1 atm H2). Instead, utilize single-electron transfer (SET) reagents like Iron powder in acetic acid or Sodium Dithionite (Na2S2O4), which rapidly bypass the hydroxylamine trap 2.

Q2: The nitro group is successfully reduced, but 1H-NMR shows the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of a new doublet and quartet. What happened? A2: You have over-reduced the target molecule. The acetyl group has been reduced to a secondary alcohol (1-hydroxyethyl group), yielding an [M+H]+ of 153. This occurs when utilizing non-chemoselective hydride donors (like LiAlH4 or unmoderated NaBH4) or highly active unpoisoned hydrogenation catalysts (like Pt/C or Pd/C under high pressure) 3. Causality-Driven Solution: Switch to strictly chemoselective conditions. The nitro group is highly electron-deficient and can be selectively reduced using mild reagents that do not possess the hydride-donating power to attack a ketone.

Q3: The reaction mixture turns into a dark, viscous tar, and my isolated yield is <20%. How do I stop this degradation? A3: This is a classic intermolecular condensation issue. The newly formed primary amine is a good nucleophile, and it reacts with the unreacted starting material's ketone to form a Schiff base (imine). Under heating, these imines rapidly polymerize into intractable oligomeric tars. Causality-Driven Solution: You must physically or electronically separate the amine from the ketone. Electronically: Run the reaction in an acidic medium (like AcOH) to immediately protonate the newly formed amine into an unreactive ammonium salt. Physically: Run the reaction under high dilution or in a biphasic system to minimize intermolecular collisions.

Self-Validating Experimental Protocols
Protocol A: Chemoselective Béchamp Reduction (Fe/AcOH)

Causality: Iron provides rapid single-electron transfer, accelerating the reduction past the hydroxylamine stage before it can cyclize. Acetic acid serves a dual purpose: it acts as a proton source for the reduction and immediately protonates the resulting amine, preventing intermolecular Schiff base formation.

  • Preparation: Dissolve 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 eq) in a 1:1 mixture of Ethanol and Glacial Acetic Acid to achieve a 0.2 M concentration.

  • Activation: Add Iron powder (325 mesh, 5.0 eq) in one portion.

    • Validation Checkpoint: The mixture should immediately form a grey/yellow suspension.

  • Heating: Heat the reaction to 70 °C under a nitrogen atmosphere.

    • Validation Checkpoint: An exothermic spike (temperature rising to ~75-80 °C) and a color change to dark brown/black (formation of iron oxides) confirms the initiation of the electron transfer process.

  • Monitoring: Stir vigorously for 2 hours.

    • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show complete consumption of the UV-active starting material (Rf ~0.6) and the appearance of a new, lower-Rf spot (Rf ~0.3) that stains positive with ninhydrin (indicating a primary amine).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the iron sludge, and wash the filter cake with EtOAc. Carefully neutralize the filtrate with saturated NaHCO3 to liberate the free amine before extraction.

Protocol B: Mild Aqueous Reduction using Sodium Dithionite (Na2S2O4)

Causality: Sodium dithionite is a highly chemoselective, environmentally benign reducing agent 2. It operates via a mechanism that is completely unreactive toward ketones, eliminating the risk of over-reduction to secondary alcohols.

  • Preparation: Dissolve the starting material (1.0 eq) in THF/Water (3:1 v/v) to ensure both the organic substrate and the inorganic salts remain in solution.

  • Reagent Addition: Add Sodium Dithionite (Na2S2O4, 4.0 eq) and Potassium Carbonate (K2CO3, 2.0 eq) in one portion at room temperature.

    • Validation Checkpoint: The K2CO3 buffers the solution, preventing the acidic decomposition of dithionite into SO2 gas.

  • Reaction: Stir the biphasic mixture at 50 °C for 4 hours.

    • Validation Checkpoint: The initial pale yellow color of the nitroaromatic solution will gradually fade to near-colorless or pale orange as the nitro group is reduced.

  • Monitoring: Analyze via LC-MS.

    • Validation Checkpoint: The chromatogram must show a single major peak with [M+H]+ 151. The absence of m/z 149 confirms that the basic conditions successfully prevented anthranil-type cyclization.

  • Workup: Dilute with water, extract with Dichloromethane (3x), dry the combined organic layers over Na2SO4, and concentrate in vacuo.

Quantitative Comparison of Reduction Methods
Reduction MethodReagents & ConditionsChemoselectivity (Nitro vs Ketone)Risk of Anthranil CyclizationIntermolecular Condensation RiskTypical Yield
Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH, RTModerateHighModerate30 - 50%
Hydride Reduction NaBH4, Pd/C, MeOH, 0 °CPoorLowModerate< 20%
Béchamp Reduction Fe powder, AcOH/EtOH, 70 °CExcellentLowLow (Amine is protonated)80 - 90%
Dithionite Reduction Na2S2O4, K2CO3, THF/H2O, 50 °CExcellentLowModerate75 - 85%
References
  • [1] Full text of "Journal of Chemical Society, Abstracts v.98-128" - Archive.org. 1

  • [2] Base-Promoted[4 + 1 + 1] Multicomponent Tandem Cycloaddition of Ortho-Substituted Nitroarenes, Aldehydes, and Ammonium Salts To Access 2,4-Substituted Quinazoline Frameworks - The Journal of Organic Chemistry (ACS Publications). 2

  • [3] Weeds as biocatalysts in the stereoselective synthesis of chiral phenylethanols used as key intermediates for pharmaceuticals - ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Column Chromatography for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Chromatographic Profile Purifying highly functionalized heteroaromatics like 1-(5-Methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Chromatographic Profile

Purifying highly functionalized heteroaromatics like 1-(5-Methyl-3-nitropyridin-2-yl)ethanone[1] presents a unique set of chromatographic challenges. While the strongly electron-withdrawing nitro (C3) and acetyl (C2) groups reduce the inherent basicity of the pyridine nitrogen, the molecule remains highly polar with localized dipole moments. Furthermore, the steric bulk of the ortho-substituents dictates complex solvation dynamics.

This technical guide provides field-proven, self-validating protocols to overcome the three most common hurdles encountered during its purification: peak tailing, co-elution with synthetic intermediates, and on-column degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit severe streaking and peak tailing on standard silica gel, despite the deactivated nature of the pyridine ring? A1: Peak tailing in pyridine derivatives is primarily caused by strong hydrogen bonding and ion-exchange interactions between the basic nitrogen atom and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase[2]. Even with electron-withdrawing groups present, the molecule binds transiently to these active sites, causing the trailing edge of the peak to broaden significantly.

  • The Causality: The silica surface acts as a weak cation exchanger. As the compound travels down the column, it experiences multiple retention mechanisms (partitioning vs. adsorption), destroying peak symmetry.

  • The Solution: Implement a mobile phase modifier. Adding a competing base, such as 1% Triethylamine (TEA), preferentially shields the active silanol sites. This neutralizes the acidic surface, forcing the target analyte to rely solely on partitioning, which results in a sharp, symmetrical peak.

Q2: My target molecule is co-eluting with a regioisomer from the nitration step. How can I logically improve the resolution? A2: Resolution cannot be optimized by simply running a longer column; it requires manipulating selectivity based on thermodynamic principles. When translating a Thin Layer Chromatography (TLC) method to flash chromatography, you must use Column Volumes (CV), defined mathematically as 1/Rf​ [3].

  • The Causality: For a two-component mixture, an isocratic solvent system must afford a ΔCV≥2 to achieve baseline resolution[3]. If your current Hexane/Ethyl Acetate system yields a ΔCV<1 , the interaction mechanism between the two isomers and the stationary phase is too similar.

  • The Solution: First, switch to a different solvent family (e.g., Dichloromethane/Methanol) to alter the hydrogen-bonding selectivity. If co-elution persists, switch the stationary phase from acidic silica to a cyano-bonded phase or basic alumina to completely change the retention mechanism.

Q3: I am experiencing unusually low recovery of the purified product. Is the compound degrading on the column? A3: Yes, this is highly probable. Highly functionalized pyridine derivatives—especially those with nitro and ketone groups—can be highly sensitive to the acidic microenvironment of standard silica gel, leading to acid-catalyzed degradation or irreversible chemisorption during the purification process.

  • The Causality: Extended residence time on acidic silica lowers the activation energy for unwanted side reactions (e.g., retro-aldol type cleavages or irreversible binding).

  • The Solution: Do not proceed with large-scale purification until you have validated the compound's stability. Perform a 2D TLC Stability Assessment (see Protocol 1). If degradation is confirmed, you must use pre-deactivated silica gel.

Part 2: Data Presentation

The following table summarizes the causal relationship between stationary phase selection, required mobile phase additives, and their optimal use cases for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Stationary PhaseRecommended Mobile PhaseAdditive RequiredMechanistic Rationale & Best For
Standard Silica Gel Hexane / Ethyl Acetate1% Triethylamine (TEA)TEA shields acidic silanols. Best for general purification with well-resolved impurities.
Deactivated Silica Hexane / Ethyl AcetatePre-treated with 1% TEANeutralizes surface before loading. Best for acid-sensitive batches showing severe tailing.
Basic Alumina Hexane / Ethyl AcetateNoneIntrinsically basic surface prevents ion-exchange. Best for highly acid-labile derivatives.
Reversed-Phase (C18) Water / Acetonitrile0.1% Formic AcidPartitions based on hydrophobicity. Best for highly polar impurities or poor normal-phase solubility.

Part 3: Experimental Protocols

Protocol 1: 2D TLC Stability Assessment

This protocol acts as a self-validating diagnostic tool. By running the exact same solvent system in two perpendicular dimensions, any deviation from a perfect diagonal line definitively proves that the compound is chemically degrading upon contact with the stationary phase.

  • Spotting: Dissolve a small amount of the crude mixture in dichloromethane. Spot the sample in the absolute bottom-left corner of a square silica gel TLC plate (e.g., 10x10 cm).

  • First Dimension: Develop the plate in your optimized solvent system (e.g., 70:30 Hexane:EtOAc).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of the mobile phase.

  • Rotation: Rotate the plate exactly 90 degrees counter-clockwise, so the separated spots now form the baseline.

  • Second Dimension: Develop the plate again in the exact same solvent system.

  • Validation & Analysis: Visualize under UV (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line connecting the origin to the top opposite corner. Any spots falling off this diagonal line indicate that the compound degraded on the silica during the drying phase.

Protocol 2: Silica Gel Deactivation and Column Packing

Pre-treating the silica gel neutralizes acidic sites before the sample is introduced. The system validates itself when the target compound elutes at the predicted CV (calculated from TLC) without trailing, confirming complete silanol deactivation[4].

  • Slurry Preparation: In a dedicated beaker, weigh out silica gel (typically 50-100 times the mass of the crude material).

  • Deactivation: Add the initial, least polar mobile phase solvent system containing 1% Triethylamine (TEA) (e.g., 90:10:1 Hexane:EtOAc:TEA) to create a slurry. Stir gently with a glass rod to remove air bubbles and allow the TEA to bind to the silanols.

  • Packing: Ensure the column's stopcock is closed. Pour the slurry into the column in a single, continuous motion.

  • Compression: Open the stopcock and apply positive pressure (10-15 psi) using compressed nitrogen or air to pack the bed evenly and prevent channeling[4].

  • Equilibration: Wash the packed column with 3 additional column volumes of the TEA-containing solvent to ensure 100% deactivation of the acidic silanols before dry-loading the sample.

Part 4: Visualizations

SilanolMechanism Substrate Pyridine Derivative Interaction Strong H-Bonding Substrate->Interaction Elution Symmetrical Elution Substrate->Elution Flows past Silica Acidic Silanol (Si-OH) Silica->Interaction Shielded Shielded Silanol Silica->Shielded Tailing Peak Tailing Interaction->Tailing TEA Triethylamine (TEA) TEA->Shielded Neutralizes Shielded->Elution Prevents binding

Caption: Mechanism of basic nitrogen interaction with acidic silanols and its mitigation using TEA.

Workflow Start Co-elution Detected CheckRf Calculate Target Rf & CV Start->CheckRf Decision1 Is ΔCV ≥ 2? CheckRf->Decision1 AdjustPolarity Adjust Solvent Polarity Decision1->AdjustPolarity No, Rf out of range ChangeSelectivity Change Solvent System Decision1->ChangeSelectivity No, Rf is good but ΔCV < 2 AdjustPolarity->CheckRf ChangePhase Switch Stationary Phase ChangeSelectivity->ChangePhase Still Co-eluting Success Baseline Resolution ChangeSelectivity->Success Resolved ChangePhase->Success

Caption: Logical workflow for systematically improving chromatographic resolution via CV optimization.

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 2-acetyl-5-methyl-3-nitropyridine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-acetyl-5-methyl-3-nitropyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-acetyl-5-methyl-3-nitropyridine . Due to its highly functionalized pyridine core, this compound is sensitive to thermal stress, requiring precise handling to maintain structural integrity and batch purity.

Below, we detail the mechanistic causes of its degradation, optimal storage parameters, and self-validating quality control workflows.

FAQ 1: Why does 2-acetyl-5-methyl-3-nitropyridine degrade so rapidly under thermal stress?

Answer: The instability of this compound is driven by a combination of electronic deficiency and steric strain. The pyridine ring is inherently electron-withdrawing, a property exacerbated by the acetyl group at position 2 and the nitro group at position 3.

More critically, the steric clash between the bulky acetyl group and the adjacent nitro group forces the nitro moiety out of the aromatic plane. This disrupts resonance stabilization and weakens the C-NO2 bond. When exposed to thermal stress, the kinetic energy easily overcomes the activation energy barrier, leading to the[1]. The released nitrogen dioxide (NO2) radicals subsequently abstract hydrogen atoms from the methyl group (position 5), initiating an autocatalytic cascade of oxidation and intermolecular cross-linking.

Pathway A Thermal Stress (> Ambient Temp) B C-NO2 Bond Homolysis A->B C NO2 Radical Release B->C D Pyridine Ring Radical B->D F Oxidation of Acetyl/Methyl C->F E Polymerization / Cross-linking D->E

Fig 1. Radical-mediated thermal degradation pathway of nitropyridines.

FAQ 2: How does ambient moisture interact with thermal stress to accelerate degradation?

Answer: Moisture acts as both a nucleophile and a plasticizer. If the compound is stored in a humid environment and subsequently exposed to temperature fluctuations, residual water can initiate the hydrolysis of the acetyl group. Furthermore, thermogravimetric studies on similar highly functionalized heterocycles show that[2] often precedes and catalyzes complex, multi-step thermal decomposition pathways. Water lowers the glass transition temperature of the amorphous regions of the powder, increasing molecular mobility and accelerating radical-radical collisions.

FAQ 3: What are the optimal storage conditions to prevent this degradation?

Answer: To arrest both radical initiation and hydrolytic degradation, the compound must be stored in a cryogenically controlled, strictly anhydrous, and inert environment.

Quantitative Storage Parameters
Storage TierTemperature RangeHeadspace AtmosphereEstimated Shelf-LifeDegradation Rate (%/month)
Optimal -20°C to -80°CArgon (Ar)> 24 months< 0.1%
Acceptable 2°C to 8°CNitrogen (N2)6 - 12 months0.5 - 1.0%
Suboptimal 20°C to 25°CAmbient Air< 1 month> 5.0%
Protocol: Inert Gas Purging and Cryogenic Storage

This protocol utilizes a self-validating environmental seal system to ensure continuous protection.

  • Lyophilization: Dry the synthesized batch under high vacuum (< 0.1 mbar) for 12 hours to remove trace solvents and moisture.

  • Vial Selection: Transfer the powder into amber borosilicate glass vials to block UV-induced radical initiation, which compounds thermal stress.

  • Argon Backfilling: Purge the vial headspace with high-purity Argon (99.999%). Causality Note: Argon is significantly denser than Nitrogen; it sinks to form a protective physical blanket directly over the solid powder, effectively displacing oxidative atmospheric gases.

  • Primary Sealing: Seal the vials tightly with PTFE-lined caps to prevent gas exchange.

  • Self-Validating Secondary Containment: Place the sealed vials into a secondary Mylar pouch containing a color-indicating desiccant packet (Cobalt-free). Validation step: If the desiccant transitions from blue to pink during routine checks, the primary environmental seal has failed, and the batch must be flagged for immediate re-testing.

  • Storage: Transfer the pouches to a monitored -20°C freezer.

FAQ 4: How can I verify the thermal stability and purity of my stored batches?

Answer: Because even moderate heating can[3], rigorous analytical quality control is required before using stored batches in downstream drug development assays.

QC S1 Sample Aliquot Retrieval (Thaw in Desiccator) S2 Visual Inspection (Check for Discoloration) S1->S2 S3 HPLC-UV Analysis (Quantify Intact API) S2->S3 S4 DSC / TGA Profiling (Measure Thermal Stability) S3->S4 S5 Batch Release or Repurification S4->S5

Fig 2. Quality control workflow for assessing thermal degradation.

Protocol: HPLC-UV Stability Assessment

This method employs a forced-degradation control to ensure the chromatographic system can accurately resolve degradants from the intact Active Pharmaceutical Ingredient (API).

  • System Suitability Test (Self-Validation): Before analyzing the stored batch, inject a "stressed" reference standard (a 1.0 mg/mL sample intentionally heated to 80°C for 24 hours). The analytical run is only considered valid if the chromatogram successfully resolves the intact API peak from the early-eluting polar degradation peaks with a resolution factor ( Rs​ ) > 2.0.

  • Sample Preparation: Retrieve the stored vial and allow it to equilibrate to room temperature inside a desiccator (prevents condensation). Dissolve 1.0 mg of the compound in 1.0 mL of chilled, HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile. The acidic modifier suppresses the ionization of the pyridine nitrogen, ensuring sharp peak shapes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aromatic ring) and 280 nm (sensitive to the acetyl chromophore).

  • Data Interpretation: Calculate the relative peak area. A purity drop of > 1.0% from the baseline, or the appearance of distinct peaks at lower retention times (indicating oxidized, more polar methyl-group derivatives), confirms thermal degradation has occurred.

References

  • [3] Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: PubMed Central (PMC) URL:[Link]

  • [2] Title: Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization Source: PubMed Central (PMC) URL:[Link]

  • [1] Title: Thermal Decomposition of Nitropyrazoles Source: Physics Procedia (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone substitution reactions

Module: Overcoming Steric Hindrance in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Derivatization Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Overcoming Steric Hindrance in 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Derivatization

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone .

Incident Analysis: The Root Cause of Reactivity Failures

When attempting substitution or derivatization reactions on 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, chemists frequently encounter unreacted starting materials or complex degradation mixtures. The root cause is a severe conformational lock dictated by steric hindrance.

The C2-acetyl group and the C3-nitro group are both exceptionally bulky and positioned ortho to one another. To minimize steric strain, these groups twist out of the pyridine ring's plane. This twist breaks the extended π -conjugation and physically shields the carbonyl carbon, effectively blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, standard acid/base-catalyzed alpha-functionalization fails because the intermediate enol cannot achieve the coplanarity required for resonance stabilization.

G Core Pyridine Core Acetyl C2-Acetyl Group Core->Acetyl C2 Position Nitro C3-Nitro Group Core->Nitro C3 Position Acetyl->Nitro Severe Steric Clash Nuc Nucleophile Nuc->Acetyl Bürgi-Dunitz Trajectory Blocked

Fig 1: Steric clash between C2-acetyl and C3-nitro groups blocking nucleophilic attack.

Troubleshooting Q&A

Q1: My attempts at alpha-bromination using Br2​ /AcOH yield mostly unreacted starting material and a black tar. Why is this happening, and how do I fix it? A: Standard bromination relies on the formation of an enol intermediate. Because the C3-nitro group forces the C2-acetyl group out of plane, the activation energy required to form a planar, conjugated enol is insurmountably high under standard conditions. The Solution: Switch to a Copper(II) bromide ( CuBr2​ ) mediated heterogeneous bromination [1]. CuBr2​ acts as a Lewis acid, coordinating directly to the carbonyl oxygen and forming a transient Cu(II)-enolate complex. This bypasses the need for a fully planar enol and delivers the bromide intramolecularly.

Q2: I am trying to perform a reductive amination to convert the acetyl group into an amine derivative using NaBH3​CN in methanol, but I get <10% yield. How can I force imine formation? A: The bulky ortho-nitro group physically blocks the amine from approaching the carbonyl carbon. Weak acids (like acetic acid) are insufficient to polarize the highly shielded C=O bond. The Solution: Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a highly oxophilic Lewis acid and dehydrating agent [2]. The Ti(IV) center coordinates the carbonyl oxygen, forcefully pulling the acetyl group into a reactive conformation while simultaneously acting as a thermodynamic sink for the water byproduct, driving the transient iminium formation to completion.

Q3: Can I perform a Nucleophilic Aromatic Substitution ( SN​Ar ) to displace the C3-nitro group? A: Yes, the nitro group is activated by both the pyridine nitrogen and the C2-acetyl group. However, the incoming nucleophile must navigate past the bulky C2-acetyl group. You must use small, unhindered nucleophiles (e.g., methoxide, azide, or primary amines) and elevate the temperature. Bulky secondary amines (like piperidine) will suffer from severe kinetic retardation.

Quantitative Data Presentation

The table below summarizes the performance of standard versus optimized conditions for key derivatizations of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Reaction TypeStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Mechanistic Advantage
Alpha-Bromination Br2​ , AcOH, RT< 15% (Tar formation) CuBr2​ , EtOAc/CHCl 3​ , Reflux85 - 92%Bypasses planar enol requirement via Cu(II) coordination.
Reductive Amination Amine, NaBH3​CN , MeOH< 10% (Unreacted SM)Amine, Ti(OiPr)4​ , then NaBH4​ 78 - 88%Ti(IV) polarizes C=O and acts as a thermodynamic water sink.
Standard Operating Procedures (SOPs)
SOP 1: Optimized Alpha-Bromination via CuBr2​

This protocol utilizes a heterogeneous CuBr2​ system to overcome the enolization barrier [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform ( CHCl3​ ) (approx. 10 mL/mmol).

  • Reagent Addition: Add 2.2 eq of finely powdered Copper(II) bromide ( CuBr2​ ). The mixture will appear as a dark green/black suspension.

  • Thermal Activation: Heat the reaction mixture to vigorous reflux (approx. 75°C).

  • Self-Validation & Monitoring: The reaction is self-indicating. As the bromination proceeds, the black CuBr2​ will be consumed and a white precipitate of Copper(I) bromide ( CuBr ) will form. Reflux until the black solid is entirely replaced by white precipitate (typically 4-6 hours). Confirm completion via TLC (Hexanes:EtOAc 3:1; product is a less polar, UV-active spot).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the CuBr precipitate. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude 2-bromo-1-(5-methyl-3-nitropyridin-2-yl)ethanone via flash chromatography if necessary.

Workflow Sub Ketone Substrate (Sterically Hindered) Reagent CuBr2 in EtOAc/CHCl3 Reflux Sub->Reagent Enolate Cu(II)-Enolate Intermediate Reagent->Enolate Forced Enolization Product Alpha-Bromo Ketone (High Yield) Enolate->Product Bromide Transfer

Fig 2: CuBr2 mediated alpha-bromination workflow overcoming steric barriers.

SOP 2: Lewis Acid-Mediated Reductive Amination

This protocol utilizes Ti(OiPr)4​ to force the formation of the intermediate iminium ion prior to reduction [2].

Step-by-Step Methodology:

  • Complexation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 eq of the ketone and 1.2 eq of the desired amine in anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Lewis Acid Addition: Syringe in 2.0 eq of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ).

  • Self-Validation (Phase 1): Upon addition, the solution will rapidly shift to a deep yellow or orange color. This optical change confirms successful titanium-carbonyl coordination. Stir at room temperature for 10-12 hours to ensure complete aminocarbinolatotitanium complex formation.

  • Reduction: Cool the reaction to 0°C. Carefully add 1.5 eq of Sodium Borohydride ( NaBH4​ ) in small portions. Stir for an additional 4-6 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (Phase 2) & Quenching: Quench the reaction by adding 2M aqueous ammonia ( NH3​ ). A thick, white, insoluble precipitate of Titanium dioxide ( TiO2​ ) will immediately form, confirming the hydrolysis of the titanium complex.

  • Workup: Filter the suspension through a pad of Celite, washing the cake with Dichloromethane (DCM). Separate the organic layer from the filtrate, dry over MgSO4​ , and concentrate in vacuo to yield the functionalized amine.

Pathway Sub 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Ti Ti(OiPr)4 Coordination (Lewis Acid Activation) Sub->Ti Add Amine Nucleophilic Attack Ti->Add Carbonyl activated & pulled from steric shield Iminium Transient Iminium Ion Add->Iminium -H2O Red NaBH4 Reduction Iminium->Red Prod Substituted Amine Product Red->Prod

Fig 3: Ti(OiPr)4 mediated reductive amination pathway for sterically congested ketones.

References
  • L. Carroll King, G. Kenneth Ostrum. "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry, 1964.[Link] [1]

  • Sukanta Bhattacharyya. "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines". The Journal of Organic Chemistry, 1995.[Link] [2]

Optimization

Technical Support Center: Solvent System Optimization for the Crystallization of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the crystallization process for this compound. Achieving high purity and a suitable crystal form is critical for downstream applications, and this guide offers troubleshooting solutions and validated protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of pyridine derivatives like 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Q1: How do I select the best solvent for recrystallization?

A1: The selection of an appropriate solvent is the most critical step for successful crystallization. An ideal solvent should exhibit steep differential solubility: dissolving the compound well at its boiling point but poorly at room or lower temperatures. The guiding principle of "like dissolves like" is a useful starting point; as a substituted nitropyridine, moderately polar to polar solvents are often effective. A systematic screening of solvents from different chemical classes (e.g., alcohols, ketones, esters, aromatic hydrocarbons) is highly recommended. For compounds where no single solvent is ideal, a two-solvent (or anti-solvent) system is employed.

Q2: No crystals are forming after the solution has cooled. What should I do?

A2: This is a frequent issue that can often be resolved. First, the solution may be supersaturated, a state where the compound is dissolved beyond its typical solubility limit but has not yet begun to crystallize. To induce nucleation, try scratching the inside wall of the flask at the solution's surface with a glass rod; the microscopic scratches provide a surface for crystal growth.[1][2] Another effective method is to add a "seed crystal"—a tiny, pure crystal of the target compound—to the solution. If these methods fail, it is highly probable that too much solvent was used.[1][2] In this case, gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.[1]

Q3: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A3: "Oiling out" typically occurs when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute.[2] High levels of impurities can also depress the melting point, contributing to this issue.[2] To resolve this, reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, ensure the solution cools much more slowly. Insulating the flask or allowing it to cool on a hotplate that is turned off can promote the formation of crystals instead of oil.[2]

Q4: The crystal yield is very low. What are the likely causes?

A4: A poor yield (e.g., less than 20%) is most commonly caused by using an excessive amount of solvent during the dissolution step.[1] This results in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. If you have not discarded the filtrate, you can test this by evaporating a small sample to see if a substantial amount of solid remains.[1] To improve the yield in subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

Q5: The final crystals are colored or appear impure. How can I remove these impurities?

A5: If your purified crystals are discolored, it is likely due to the presence of highly colored, polar impurities that co-crystallize with your product. A common and effective method to remove these is to use activated charcoal. Redissolve the impure crystals in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution, and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution using hot gravity filtration and then proceed with the crystallization as usual.

Troubleshooting Guides

For more persistent issues, these in-depth guides provide a structured approach to problem-solving.

Guide 1: Systematic Approach to Failed Crystallization

When initial attempts to induce crystallization fail, a more systematic approach is required. The following decision tree outlines the steps to diagnose and solve the problem.

G start Cooled solution shows no crystals scratch Scratch inner surface of the flask with a glass rod start->scratch cool_slowly Allow to cool slowly to RT, then place in ice bath scratch->cool_slowly Crystals appear? No success Crystals Form: Isolate by filtration scratch->success Yes seed Add a seed crystal reduce_vol Heat to reduce solvent volume by 20-30% seed->reduce_vol No seed->success Yes reduce_vol->cool_slowly Try cooling again cool_slowly->seed reassess Re-evaluate solvent choice. Perform new solvent screen. cool_slowly->reassess Still no crystals

Caption: A decision-making guide for common recrystallization issues.

Guide 2: Resolving "Oiling Out"

The formation of an oil instead of a solid is a frustrating but solvable problem. It indicates that the conditions are not favorable for lattice formation.

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolve: Place the flask back on the heat source and gently heat until the oil layer completely dissolves back into the solution.

  • Dilute Slightly: Add a small amount (5-10% of the total volume) of the hot "good" solvent. This lowers the saturation point and can prevent premature precipitation above the compound's melting point.[2]

  • Slow Cooling is Critical: This is the most important step. Do not place the flask on a cold benchtop or in an ice bath. Instead, leave it on the hotplate and turn the heat off, or wrap the flask in glass wool or foil to slow the rate of cooling. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Induce Nucleation at a Lower Temperature: Once the solution has cooled to just above room temperature, try scratching or seeding to initiate crystal growth.

  • Consider a Different Solvent System: If oiling out persists, the solvent's boiling point may be too high relative to the compound's melting point. Select a solvent with a lower boiling point or use a mixed-solvent system where crystallization is induced by an anti-solvent at a lower temperature.

Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Systematic Solvent Screening

The goal of this protocol is to identify a suitable single or mixed solvent system for crystallization.

Materials:

  • Crude 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

  • A selection of test solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several labeled test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record the solubility. An ideal solvent will show poor solubility at this stage.

  • Hot Solubility: For solvents where the compound was poorly soluble at room temperature, place the test tubes in a heating block and slowly raise the temperature towards the solvent's boiling point. Continue adding the same solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystal Formation: Remove the tubes that formed a clear solution at high temperature and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Evaluation: Observe the quality and quantity of the crystals formed. Note whether the crystals are well-defined (needles, plates, prisms) or an amorphous powder. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Selection: Based on these observations, select the best single solvent. If no single solvent is ideal, identify a "good" solvent (high solubility when hot) and a miscible "poor" solvent (low solubility even when hot) for a two-solvent crystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This technique is used when a single solvent does not provide the desired solubility profile.[3] It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" anti-solvent.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water or hexanes) drop by drop with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Systematic recording of experimental data is crucial for reproducibility and optimization. Use the following table as a template for your solvent screening experiments.

Table 1: Hypothetical Solvent Screening Data for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingObservations
EthanolSparingly SolubleSolubleFine yellow needlesCrystals formed relatively quickly.
IsopropanolSparingly SolubleSolubleSmall prismsSlower cooling yielded larger crystals.
Ethyl AcetateSolubleVery SolublePoorRemained largely in solution.
TolueneInsolubleSparingly SolubleAmorphous powderDid not fully dissolve even when hot.
Acetone/Water(N/A)(N/A)Large, well-formed platesGood recovery with anti-solvent method.
AcetonitrileSparingly SolubleSolubleBlocksGood crystal habit.
Visualization of Workflows
Solvent Selection Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization a Select diverse range of solvents b Test solubility at RT and Boiling Point a->b c Does any single solvent show good differential solubility and crystal form? b->c d Select best single solvent c->d Yes e Identify 'Good' and 'Poor' miscible solvent pair c->e No f Perform single-solvent crystallization d->f g Perform two-solvent (anti-solvent) crystallization e->g end Optimized Protocol f->end g->end

Caption: A standard workflow for selecting a crystallization solvent system.

References
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Troubleshooting Pseudotropine Crystalliz

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral validation of synthesized 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of Synthesized 1-(5-Methyl-3-nitropyridin-2-yl)ethanone In the landscape of drug development and materials science, the unambiguous structural confirmation of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of Synthesized 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

In the landscape of drug development and materials science, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor. For researchers engaged in the synthesis of novel pyridine derivatives, which are key scaffolds in many pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, expert-led framework for the spectral validation of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, a substituted nitropyridine derivative, using ¹H and ¹³C NMR spectroscopy.

This document moves beyond a simple recitation of data, offering a comparative analysis designed to empower researchers to confidently distinguish their target compound from potential isomers and impurities. We will explore the theoretical underpinnings of the expected spectra, detail a robust experimental protocol, and present a comparative analysis critical for definitive structural validation.

Theoretical Spectral Analysis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Before entering the laboratory, a thorough analysis of the target structure is essential to predict the expected NMR spectra. This predictive step is crucial for identifying signals correctly and spotting any deviations that might indicate the presence of impurities or an incorrect structure.

The structure, shown below with systematic numbering, contains several key features that influence the NMR spectra: an acetyl group, a methyl group, and a nitro group on a pyridine ring. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom will significantly deshield adjacent protons and carbons, shifting their signals downfield.

Visualizing the Structure for NMR Assignment

To clarify the forthcoming spectral assignments, the molecular structure with numbered carbon and proton positions is illustrated below.

G cluster_0 Phase 1: Prediction & Synthesis cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Validation & Confirmation A Propose Structure of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone B Predict ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicities) A->B H Compare Experimental Data with Predictions B->H C Synthesize Compound D Prepare Sample in Deuterated Solvent (e.g., CDCl₃) C->D E Acquire ¹H & ¹³C NMR Data (e.g., 400 MHz Spectrometer) D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Assign Signals in Experimental Spectra F->G G->H I Compare with Alternative Structures (e.g., Isomers) H->I J Final Structural Confirmation H->J Match I->J

Caption: Workflow for the NMR spectral validation of a synthesized compound.

Conclusion

The structural validation of a synthesized compound like 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a multi-faceted process that relies on a strong interplay between theoretical prediction, careful experimentation, and critical data analysis. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can achieve a high degree of confidence in their results. This rigorous approach not only confirms the identity and purity of the target molecule but also upholds the principles of scientific integrity, ensuring that subsequent research and development efforts are built on a solid structural foundation. For complex cases with overlapping signals, advanced 2D NMR techniques such as COSY and HSQC/HMBC can provide further definitive correlations. [5]

References

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyrimidines. Technical Support Center.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone.
  • Springer Nature Experiments. NMR Protocols and Methods.
  • BenchChem. (2025).
  • Books. (Date unavailable). Experimental Conditions and Processing | NMR Spectroscopy in Food Analysis.
  • MSU Chemistry. Basic Practical NMR Concepts.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Comparative

Comparative Reactivity Guide: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone vs. 1-(5-Nitropyridin-3-yl)ethanone

As drug discovery programs increasingly rely on heavily functionalized nitrogenous heterocycles, understanding the nuanced reactivity of isomeric building blocks is critical. While 1-(5-Methyl-3-nitropyridin-2-yl)ethanon...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on heavily functionalized nitrogenous heterocycles, understanding the nuanced reactivity of isomeric building blocks is critical. While 1-(5-Methyl-3-nitropyridin-2-yl)ethanone and 1-(5-Nitropyridin-3-yl)ethanone share a nitropyridyl ketone core, the relative positioning of their functional groups dictates entirely divergent synthetic trajectories.

This guide provides an in-depth comparative analysis of these two scaffolds, detailing how positional electronics and steric environments influence their reactivity, chemoselectivity, and downstream applications in medicinal chemistry.

Structural and Electronic Divergence

The reactivity of substituted pyridines is fundamentally governed by the electron-withdrawing nature of the ring nitrogen, which creates localized regions of electron deficiency. The placement of acetyl and nitro substituents relative to this nitrogen—and to each other—creates distinct physicochemical profiles.

Compound A: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone[2]
  • Substitution Pattern: The acetyl group is located at the highly activated C2 position, with the strongly electron-withdrawing nitro group situated ortho to it at C3. A methyl group at C5 provides slight inductive stabilization (+I) and steric bulk.

  • Reactivity Profile: The C2-acetyl group is highly enolizable due to the adjacent pyridine nitrogen. However, the ortho-nitro group introduces significant steric hindrance. The defining characteristic of this scaffold is its potential for annulation . Upon reduction of the C3-nitro group, the resulting ortho-amino ketone is perfectly primed for intramolecular cyclization or Friedländer annulation to form fused bicyclic systems like 1,5-naphthyridines.

Compound B: 1-(5-Nitropyridin-3-yl)ethanone
  • Substitution Pattern: The acetyl group is at C3, and the nitro group is at C5. Both substituents are meta to each other and meta to the pyridine nitrogen.

  • Reactivity Profile: The C3 and C5 positions are less electronically activated by the pyridine nitrogen compared to the C2/C4 positions. Because the functional groups are meta to one another, they cannot participate in concerted intramolecular cyclizations. Instead, this compound serves as a highly stable, bifunctional linear linker . Reduction yields 5-amino-3-acetylpyridine, which can undergo independent functionalization at both the amine and ketone termini.

Table 1: Physicochemical & Reactivity Comparison
Feature / Property1-(5-Methyl-3-nitropyridin-2-yl)ethanone1-(5-Nitropyridin-3-yl)ethanone
Substituent Relationship Ortho (C2-Acetyl, C3-Nitro)Meta (C3-Acetyl, C5-Nitro)
Ketone Electronic State Highly activated (C2 position)Moderately activated (C3 position)
Steric Environment High hindrance at ketone (due to C3-NO₂)Unhindered
Post-Reduction State Ortho-amino ketone (Unstable/Reactive)Meta-amino ketone (Stable)
Primary Synthetic Utility Precursor for fused heterocyclesLinear bifunctional building block

Divergent Synthetic Workflows

The strategic value of these building blocks lies in their divergent downstream applications. The decision to use the ortho- or meta-isomer fundamentally alters the architecture of the resulting drug scaffold.

Workflows A 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (Ortho-Substituted) A_Red Reduction (Fe/AcOH) C3-NO2 -> NH2 A->A_Red Step 1 B 1-(5-Nitropyridin-3-yl)ethanone (Meta-Substituted) B_Red Reduction (Pd/C, H2) C5-NO2 -> NH2 B->B_Red Step 1 A_Cyc Intramolecular Cyclization (Friedlander Annulation) A_Red->A_Cyc Step 2 B_Lin Linear Functionalization (Amidation/Reductive Amination) B_Red->B_Lin Step 2 A_Prod Fused Bicyclic Scaffolds (e.g., Naphthyridines) A_Cyc->A_Prod Product B_Prod Extended Linear Scaffolds (e.g., Kinase Inhibitors) B_Lin->B_Prod Product

Divergent synthetic workflows for ortho- vs meta-substituted nitropyridyl ketones.

Mechanistic Insights: The Annulation Advantage

When 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is reduced, the resulting proximity of the nucleophilic amine and the electrophilic ketone creates a thermodynamic sink driving toward aromatization. In the presence of a secondary carbonyl compound (containing an α-methylene group), the system undergoes a Friedländer annulation .

The reaction is initiated by an intermolecular Aldol condensation between the C2-acetyl group and the external ketone, followed by rapid intramolecular nucleophilic attack by the C3-amine onto the newly formed enone, culminating in dehydration to form a fully aromatized 1,5-naphthyridine core.

Mechanism Start Ortho-Amino Ketone Intermediate Enol Aldol Condensation (with external ketone) Start->Enol Base/Acid Catalysis Attack Intramolecular Nucleophilic Attack (by C3-NH2) Enol->Attack Enone Formation Dehyd Dehydration (-H2O) Attack->Dehyd Ring Closure Final Aromatized Heterocycle (1,5-Naphthyridine) Dehyd->Final Thermodynamic Sink

Mechanistic pathway for the Friedländer annulation of ortho-amino ketone intermediates.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common side reactions, such as the over-reduction of the ketone moiety.

Protocol A: Chemoselective Reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Objective: Reduce the C3-nitro group to an amine without reducing the C2-acetyl group to a secondary alcohol. Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of concurrent ketone reduction. To achieve strict chemoselectivity, classic Béchamp reduction conditions (Iron powder in acidic media) are utilized.

  • Reaction Setup: Suspend 1.0 equiv of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone in a 5:1 mixture of Ethanol and Glacial Acetic Acid.

  • Activation: Add 5.0 equiv of fine Iron (Fe) powder. The acetic acid serves as both a proton source and a catalyst to activate the iron surface.

  • Execution: Heat the mixture to reflux (80 °C) for 2 hours under an inert N₂ atmosphere.

  • Workup: Cool to room temperature and filter the crude mixture through a pad of Celite to remove insoluble iron salts. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

  • Self-Validation:

    • TLC: Observe the disappearance of the yellow nitro starting material and the appearance of a highly UV-active, polar spot.

    • FT-IR: Confirm success via the loss of strong N-O asymmetric/symmetric stretches (1530 and 1350 cm⁻¹) and the appearance of N-H stretches (3300–3400 cm⁻¹), while verifying the retention of the sharp C=O stretch at ~1680 cm⁻¹.

Protocol B: Chemoselective Reductive Amination of 1-(5-Nitropyridin-3-yl)ethanone

Objective: Functionalize the C3-acetyl group via reductive amination while preserving the C5-nitro group. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the transient imine intermediate without degrading the nitro group or reducing the unreacted ketone.

  • Imine Formation: Dissolve 1.0 equiv of 1-(5-Nitropyridin-3-yl)ethanone and 1.2 equiv of the desired primary amine in anhydrous 1,2-Dichloroethane (DCE). Add a catalytic amount of Acetic Acid (1.0 equiv) to promote imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 equiv of NaBH(OAc)₃ portion-wise. Stir for an additional 12 hours at room temperature.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Self-Validation:

    • LC-MS: Confirm the mass shift corresponding to the desired secondary amine (M+H).

    • ¹H-NMR: Verify the disappearance of the sharp acetyl methyl singlet (~2.6 ppm) and the appearance of a new doublet corresponding to the newly formed chiral center's methyl group.

Validation

Comprehensive Comparison Guide: HPLC Method Validation for the Purity Assessment of 1-(5-Methyl-3-nitropyridin-2-yl)ethan-1-one (CAS 1416713-47-7)

Introduction: The Analytical Challenge 1-(5-Methyl-3-nitropyridin-2-yl)ethan-1-one (CAS 1416713-47-7) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of advanced pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(5-Methyl-3-nitropyridin-2-yl)ethan-1-one (CAS 1416713-47-7) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of advanced pharmaceutical intermediates. Precise purity assessment is paramount; structurally similar impurities—such as positional isomers of the nitro or acetyl groups—can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy.

This guide objectively compares a traditional C18 High-Performance Liquid Chromatography (HPLC) method against an optimized Pentafluorophenyl (PFP) method. It provides a self-validating experimental protocol aligned with the framework, ensuring robust and reproducible quality control.

Mechanistic Rationale: Column Chemistry & Causality

Why do traditional C18 columns often fail for complex pyridine derivatives?

CAS 1416713-47-7 features a basic pyridine nitrogen, an electron-withdrawing nitro group (-NO₂), and an acetyl group (-COCH₃). On standard alkyl (C18) stationary phases, retention is driven purely by hydrophobic (van der Waals) interactions. Because the basic pyridine nitrogen interacts strongly with residual, unendcapped silanols on traditional silica supports at neutral pH, severe peak tailing occurs. Furthermore, C18 phases lack the stereoselectivity required to resolve closely related nitro-pyridine isomers.

The PFP Advantage: By switching to a Pentafluorophenyl (PFP) column and utilizing an acidic mobile phase (e.g., pH 3.0), we introduce orthogonal retention mechanisms. The acidic pH fully protonates the nitrogen and suppresses silanol ionization, eliminating tailing. Concurrently, the electron-deficient fluorinated ring of the PFP phase engages the electron-rich regions of the pyridine ring via strong π−π interactions. Dipole-dipole interactions and hydrogen bonding provide superior selectivity for the polar nitro and acetyl substituents. This causality directly translates to sharper peaks, reduced tailing, and baseline resolution of impurities, as supported by .

Comparative Performance Data

To demonstrate the superiority of the optimized method, we compared it against a generic C18 approach. The quantitative data is summarized below.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional Generic MethodOptimized PFP Method
Column C18 (250 x 4.6 mm, 5 µm)PFP (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Elution Profile Isocratic (50:50)Gradient (20% to 80% B over 15 min)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmPDA (Extracted at 265 nm)
Table 2: Validation Results & Performance Metrics
Performance MetricTraditional C18 MethodOptimized PFP MethodICH Q2(R2) Acceptance Criteria
USP Tailing Factor 1.85 (Significant tailing)1.05 (Excellent symmetry) 1.5
Resolution (from Isomer) 1.2 (Co-elution risk)3.4 (Baseline resolution) 1.5
Linearity ( R2 ) 0.9950.9998 0.999
Accuracy (Recovery) 94.5% - 105.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) 3.1%0.6% 2.0%
LOQ 0.5 µg/mL0.05 µg/mLSignal-to-Noise 10

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following methodology is designed as a self-validating system. System Suitability Testing (SST) first verifies instrument readiness; Specificity proves the method's discriminatory power; Linearity defines the operational range, which subsequently sets the parameters for Accuracy and Precision testing. Finally, Robustness ensures the established parameters withstand routine laboratory variations.

Step 1: System Suitability Testing (SST)
  • Prepare a standard solution of CAS 1416713-47-7 at 100 µg/mL in the initial mobile phase (20% Methanol / 80% Buffer).

  • Inject 6 replicates into the HPLC system.

  • Validation Check: Calculate the Relative Standard Deviation (RSD) of the peak area (must be 2.0%), USP tailing factor ( 1.5), and theoretical plates ( 5000). Proceed only if these criteria are met.

Step 2: Specificity & Forced Degradation
  • Subject separate 100 µg/mL sample aliquots to stress conditions: acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 24h).

  • Neutralize the acid/base samples and dilute all stressed samples to the working concentration.

  • Analyze using a Photodiode Array (PDA) detector.

  • Validation Check: Confirm peak purity (purity angle < purity threshold) using PDA software to ensure no degradants co-elute with the main CAS 1416713-47-7 peak.

Step 3: Linearity and Range
  • Prepare a stock solution (1.0 mg/mL) and perform serial dilutions to create calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 to 150 µg/mL).

  • Inject each standard in triplicate.

  • Validation Check: Plot peak area versus concentration and perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999.

Step 4: Accuracy (Recovery)
  • Spike known amounts of the CAS 1416713-47-7 reference standard into a blank matrix at 80%, 100%, and 120% levels.

  • Extract and analyze each level in triplicate (9 determinations total).

  • Validation Check: Calculate the percentage recovery against the theoretical spiked amount. Acceptable range is 98.0% - 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample preparations at the 100% test concentration (100 µg/mL) and analyze on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and analyst.

  • Validation Check: Calculate the %RSD of the assay results for both sets. The %RSD must be 2.0%.

Step 6: Sensitivity (LOD & LOQ Determination)
  • Dilute the standard solution progressively until the peak signal approaches the baseline noise.

  • Validation Check: Determine the Limit of Detection (LOD) at a signal-to-noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N ratio of 10:1. Inject the LOQ concentration in 6 replicates to confirm precision (%RSD 5.0%).

Validation Workflow Visualization

HPLC_Validation Start Method Optimization (Column & Mobile Phase) SST System Suitability Testing (Resolution, Tailing) Start->SST Specificity Specificity Assessment (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity AccPrec Accuracy & Precision (Recovery & %RSD) Linearity->AccPrec Sens Sensitivity (LOD & LOQ) AccPrec->Sens Robust Robustness (Flow rate, pH, Temp) Sens->Robust Report Validated Method Ready for QC Robust->Report

Fig 1: ICH Q2(R2) aligned HPLC validation workflow for CAS 1416713-47-7 purity assessment.

Conclusion

The comparative data definitively demonstrates that relying on generic C18 methods for highly functionalized pyridine derivatives like CAS 1416713-47-7 compromises analytical integrity. By leveraging the π−π and dipole interactions of a PFP stationary phase, the optimized method eliminates silanol-induced tailing and achieves baseline resolution of critical impurities. This self-validating protocol not only meets but exceeds regulatory standards, ensuring robust purity assessment for downstream pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Method Development: Standard Practices and New Columns Source: Agilent Technologies URL: [Link]

Comparative

FTIR Spectroscopy Analysis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The structural verification of complex heteroaroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The structural verification of complex heteroaromatic compounds is a critical quality control step in early-stage drug development. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine derivative featuring a methyl group, an electron-withdrawing nitro group, and an acetyl group. Accurately mapping its functional groups requires high-resolution Fourier-Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) —detailing the causality behind their spectral outputs, providing self-validating experimental protocols, and establishing a rigorous framework for data interpretation.

Vibrational Causality: Deconstructing the Molecule

To accurately interpret the FTIR spectrum of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, we must first understand the electronic cross-talk between its functional groups. The molecule's core is a pyridine ring, which is highly sensitive to the inductive and resonance effects of its substituents.

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is strongly electron-withdrawing. This pulls electron density away from the pyridine ring, stiffening certain skeletal bonds. The nitro group exhibits two highly diagnostic bands: an asymmetric stretch typically found between 1520–1550 cm⁻¹ and a symmetric stretch between 1340–1380 cm⁻¹[1][2].

  • Acetyl Group (-C(=O)CH₃): Located at C2, the carbonyl oxygen acts as a hydrogen bond acceptor. The C=O stretching vibration is a dominant, sharp peak expected in the 1680–1710 cm⁻¹ region. Steric hindrance from the adjacent nitro group forces the acetyl group out of perfect coplanarity, slightly shifting this frequency.

  • Pyridine Ring: The aromatic skeletal vibrations (coupled C=C and C=N stretching) typically manifest as a series of sharp peaks in the 1580–1610 cm⁻¹ range[2].

  • Methyl Group (-CH₃): The C5 methyl group and the acetyl methyl group will produce C-H stretching vibrations in the 2850–2960 cm⁻¹ region, alongside characteristic bending modes around 1370–1450 cm⁻¹[3].

Causality Molecule 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Functional Groups Nitro Nitro (-NO2) Electron Withdrawing Molecule->Nitro Acetyl Acetyl (-C=O) Conjugated System Molecule->Acetyl Pyridine Pyridine Ring Aromatic Core Molecule->Pyridine Nitro->Pyridine Inductive Effect Nitro_Asym Asymmetric Stretch ~1520-1550 cm⁻¹ Nitro->Nitro_Asym Nitro_Sym Symmetric Stretch ~1340-1380 cm⁻¹ Nitro->Nitro_Sym Carbonyl C=O Stretch ~1680-1710 cm⁻¹ Acetyl->Carbonyl Ring_Stretch C=C / C=N Stretch ~1580-1610 cm⁻¹ Pyridine->Ring_Stretch

Vibrational causality map linking functional groups to their expected FTIR signatures.

Technique Comparison: ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission is not a matter of superiority, but of analytical intent. The KBr method is a transmission technique where infrared light passes completely through a diluted bulk sample. Conversely, ATR relies on an evanescent wave that penetrates only a few microns into the surface of a neat sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium)[4].

Performance & Experimental Data Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Analytical Principle Surface reflectance (Evanescent wave)Bulk transmission (Beer-Lambert law)[5]
Sample Preparation None (Neat sample applied directly)[4]Labor-intensive (Grinding, 1% dilution, pressing)[4]
Sensitivity Moderate (Pathlength limited to 0.5–2 µm)[5]High (Longer effective pathlength through pellet)[5]
Spectral Artifacts Peak intensity shifts at lower wavenumbers[4]Moisture interference (Broad O-H band at ~3400 cm⁻¹)
Destructiveness Non-destructive (Sample can be recovered)[5]Destructive (Sample is embedded in salt matrix)[5]
Best Used For High-throughput screening, routine QA/QC[5]Trace impurity detection, rigorous quantitative analysis[5]

Causality of Spectral Differences: Because the penetration depth of the ATR evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the pyridine ring out-of-plane bending <1000 cm⁻¹) will appear artificially more intense compared to a KBr transmission spectrum.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The workflows below include built-in checkpoints to prevent false positives and baseline drift.

Workflow cluster_ATR ATR-FTIR Method cluster_KBr KBr Transmission Method Sample 1-(5-Methyl-3-nitropyridin-2-yl)ethanone ATR_Prep Direct Application (No Dilution) Sample->ATR_Prep KBr_Prep Grind with Dry KBr (1:100 Ratio) Sample->KBr_Prep ATR_Scan Evanescent Wave Scanning ATR_Prep->ATR_Scan ATR_Correct ATR Depth Correction ATR_Scan->ATR_Correct Data Spectral Overlay & Peak Assignment ATR_Correct->Data KBr_Press Vacuum Hydraulic Press (10 Tons) KBr_Prep->KBr_Press KBr_Scan Bulk Transmission Scanning KBr_Press->KBr_Scan KBr_Scan->Data

Workflow comparison between ATR-FTIR and KBr Transmission methodologies.

Protocol A: ATR-FTIR (High-Throughput Surface Analysis)
  • System Validation (Background): Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Run an empty background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be flat, confirming the absence of residual organic contaminants[6].

  • Sample Application: Deposit ~2 mg of neat 1-(5-Methyl-3-nitropyridin-2-yl)ethanone directly onto the crystal[6].

  • Pressure Engagement: Lower the pressure anvil. Causality Note: Sufficient pressure is mandatory to eliminate air gaps, as the evanescent wave only penetrates ~1-2 µm into the sample[7][5].

  • Acquisition & Correction: Collect the spectrum. Immediately apply an "Extended ATR Correction" algorithm via the spectrometer software to normalize peak intensities against wavelength-dependent penetration depth, allowing direct comparison to historical transmission libraries[7].

Protocol B: KBr Transmission (High-Sensitivity Bulk Analysis)
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 105°C for 2 hours. Validation Check: KBr is highly hygroscopic; failing to dry it will result in a massive, false O-H stretching band at ~3400 cm⁻¹ that can obscure N-H or weak overtone bands[7].

  • Homogenization: Weigh ~1 mg of the analyte and ~100 mg of dry KBr (1% sample concentration). Grind vigorously in an agate mortar for 2 minutes. Causality Note: Particle sizes must be smaller than the wavelength of IR light (<2 µm) to prevent baseline scattering (the Christiansen effect)[7][5].

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes. The vacuum prevents air pockets, ensuring a glassy, transparent pellet.

  • Acquisition: Place the pellet in the transmission holder and scan against a blank KBr background[8].

Conclusion & Analytical Recommendations

For the routine identity verification of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone , ATR-FTIR is the superior choice due to its rapid turnaround, non-destructive nature, and elimination of hygroscopic artifacts[4][5]. However, if the goal is to detect trace synthetic impurities (e.g., unreacted starting materials) or to perform rigorous quantitative analysis adhering to the Beer-Lambert law, the KBr Pellet Transmission method remains the gold standard[5].

When interpreting the data, analysts must account for the strong electron-withdrawing nature of the nitro group, which will reliably anchor the spectrum with intense asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching bands[1][2], serving as primary diagnostic markers alongside the acetyl carbonyl peak.

References

  • What Is The Difference Between Kbr And Atr In Ftir?
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Identification of Carbonaceous Species and FTIR Profiling of PM2.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Vandana Publications URL
  • FTIR Analysis of 5-(1,3-Thiazol-4-yl)
  • Attenuated Total Reflection (ATR)
  • Comparison of transmission FTIR and ATR spectra for discrimination and quantification PMC - NIH URL
  • International Online Medical Council (IOMC)
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Drawell Analytical URL

Sources

Validation

Comparative Efficacy of 2-Acetyl-5-methyl-3-nitropyridine vs. Traditional Pyridine Scaffolds in Drug Discovery

Executive Summary The pyridine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless FDA-approved therapeutics ()[1]. However, simple unsubstituted or mono-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pyridine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless FDA-approved therapeutics ()[1]. However, simple unsubstituted or mono-substituted pyridines often present significant liabilities in late-stage drug development, primarily due to rapid CYP450-mediated N-oxidation and off-target basicity-driven toxicity. To overcome these bottlenecks, modern rational drug design has shifted toward highly functionalized, sterically demanding architectures. This guide provides an in-depth comparative analysis between traditional pyridine scaffolds and the highly functionalized 2-acetyl-5-methyl-3-nitropyridine (AMNP) , detailing their electronic profiles, synthetic versatility, and metabolic stability.

Electronic and Steric Profiling: The Causality of Scaffold Efficacy

The Liability of Traditional Pyridines Traditional pyridines possess a relatively electron-rich nitrogen atom (pKa ~5.2). While this lone pair readily participates in crucial hydrogen bonding with target proteins, it simultaneously serves as a prime target for oxidative enzymes. Furthermore, the lack of steric bulk around the nitrogen allows unhindered access to the catalytic heme iron of cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid N-oxide formation and subsequent high clearance rates.

The AMNP Paradigm Shift Conversely, 2-acetyl-5-methyl-3-nitropyridine represents a structural paradigm shift through its "push-pull" electronic architecture:

  • Profound Electron Withdrawal: The C3-nitro group and C2-acetyl group exert strong inductive and resonance-withdrawing effects. This drastically depletes the electron density on the pyridine nitrogen, lowering its basicity to an estimated pKa of < 2.0. This reduction in basicity directly correlates with a mitigated risk of hERG channel blockade—a basicity-driven liability that is a leading cause of late-stage clinical attrition.

  • Steric Shielding: The bulky C2-acetyl group acts as a physical barricade. By sterically occluding the nitrogen lone pair, it prevents the scaffold from orienting optimally within the CYP450 active site, thereby blocking N-oxidation.

  • Conformational Rigidity: When incorporated into larger molecules, the ortho-relationship of the acetyl and nitro groups restricts bond rotation, pre-organizing the molecule into bioactive conformations that enhance target affinity and aqueous solubility ()[2].

Synthetic Versatility and Orthogonal Functionalization

Simple pyridines typically require harsh conditions for functionalization or rely on pre-halogenated precursors for transition-metal cross-coupling, which often suffer from poor regioselectivity, making late-stage functionalization a historical challenge in drug development ()[3].

AMNP is engineered for programmable, late-stage diversification, offering three orthogonal synthetic handles:

  • C2-Acetyl Group: Serves as an electrophilic center for condensation reactions. It readily reacts with hydrazines or amidines to form fused pyrazoles or pyrimidines.

  • C3-Nitro Group: Acts as a latent amine. Selective reduction yields an aniline-like derivative that can immediately participate in intramolecular cyclizations with the adjacent acetyl group, generating privileged bicyclic scaffolds like pyrido[2,3-d]pyridazines—structures highly sought after in multi-targeted kinase inhibitor design ().

  • C5-Methyl Group: Provides a metabolic "soft spot" that can be selectively oxidized to a carboxylic acid for amide coupling, or halogenated to introduce further structural diversity.

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative differences between the two scaffolds, highlighting why AMNP is increasingly preferred for complex drug development.

ParameterTraditional Pyridine Scaffold2-Acetyl-5-methyl-3-nitropyridine (AMNP)
Approximate pKa (Conjugate Acid) ~5.2< 2.0
CYP450 N-Oxidation Liability HighVery Low (Sterically & Electronically Shielded)
hERG Inhibition Risk Moderate to High (Basicity-driven)Low (Reduced basicity)
Orthogonal Synthetic Handles 0-1 (Requires pre-activation)3 (Acetyl, Nitro, Methyl)
Primary Utility Fragment-based screening, simple linkersPrecursor for fused kinase inhibitors, rigid pharmacophores
Experimental Methodologies: Self-Validating Systems

To demonstrate the practical application of the AMNP scaffold, we outline two critical protocols: a synthetic transformation and a biological validation assay. Every step is designed with built-in causality and validation mechanisms.

Protocol A: Reductive Cyclization of AMNP to a Fused Pyrido-pyrazole Scaffold

Causality & Design: Traditional reduction using Pd/C and H₂ gas risks over-reducing the C2-acetyl carbonyl to an alcohol, preventing the desired cyclization. To ensure a self-validating, chemoselective process, we utilize Iron (Fe) powder and Ammonium Chloride (NH₄Cl). This mild, single-electron transfer mechanism selectively reduces the nitro group to an amine, which spontaneously condenses with the adjacent acetyl group.

  • Preparation: Dissolve 1.0 eq of 2-acetyl-5-methyl-3-nitropyridine in a 4:1 mixture of Ethanol/Water to achieve a 0.2 M concentration.

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid NH₄Cl. Rationale: NH₄Cl acts as a mild proton source, avoiding the use of strong acids (like HCl) that could hydrolyze the acetyl group or trigger unwanted polymerization.

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 4 hours.

  • Validation (In-Process): This reaction is visually self-validating. The disappearance of the starting material's distinct yellow color (characteristic of the nitro group) and the emergence of a highly fluorescent fused bicyclic product under 254 nm UV light confirms successful cyclization.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality & Design: To empirically prove the enhanced metabolic stability of AMNP over traditional pyridines, this assay measures Intrinsic Clearance (CLint). We employ a self-validating system using an internal standard to ensure the microsomes are enzymatically active, preventing false-positive stability results.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound (AMNP derivative vs. simple pyridine analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate cofactor for CYP450 enzymes; a parallel control sample lacking NADPH validates that any observed degradation is specifically CYP-mediated and not due to chemical instability.

  • Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Analytical Internal Standard). Rationale: The cold organic solvent instantly denatures the enzymes, precisely freezing the kinetic timepoint.

  • Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) and calculate the half-life (T1/2) from the natural log of the percentage remaining versus time.

Pathway Visualization

The following diagram illustrates the divergent metabolic and synthetic fates of traditional pyridines compared to the AMNP scaffold.

ScaffoldComparison cluster_traditional Traditional Pyridine Scaffold cluster_amnp 2-Acetyl-5-methyl-3-nitropyridine A Simple Pyridine Core B CYP450 N-Oxidation A->B Electron-rich N-atom C Rapid Clearance / Toxicity B->C High clearance rate D Highly Functionalized Core E Steric & Electronic Shielding D->E -NO2 & -Ac effects F Orthogonal Derivatization D->F Synthetic handles G Enhanced Metabolic Stability E->G Blocked N-oxidation H Fused Pharmacophores F->H Reductive cyclization

Metabolic and synthetic pathway comparison of traditional vs. highly functionalized pyridines.

References
  • Title: Role of Heterocycles in Drug Discovery: An Overview Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Benchmarking Green Synthesis Routes for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone: A Comparative Guide for Process Chemists

As the pharmaceutical industry transitions toward sustainable manufacturing, optimizing the synthesis of highly functionalized heterocyclic building blocks is critical. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone () is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry transitions toward sustainable manufacturing, optimizing the synthesis of highly functionalized heterocyclic building blocks is critical. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone () is a highly sought-after intermediate for drug development. However, the traditional synthesis of this 2-acetylpyridine derivative relies on Stille cross-coupling—a method plagued by toxic organotin waste, high energy consumption, and poor Process Mass Intensity (PMI).

As a Senior Application Scientist, I have benchmarked two modern, green alternatives against the traditional batch method: Visible-Light Photoredox Minisci Acylation and Continuous Flow Organometallic Addition . This guide objectively compares their performance, explains the mechanistic causality behind their efficiency, and provides self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

To understand why traditional methods fail modern green metrics, we must analyze the electronic nature of the target molecule. The pyridine ring is electron-deficient, a property heavily exacerbated by the strong electron-withdrawing nitro group at the C3 position.

The Baseline: Traditional Stille Coupling

The conventional route involves coupling 2-bromo-5-methyl-3-nitropyridine with tributyl(1-ethoxyvinyl)tin using a palladium catalyst at 110 °C.

  • The Flaw: The stoichiometric generation of toxic tributyltin halides necessitates rigorous, solvent-heavy purification steps (often requiring fluoride washes). This drives the E-factor (kg waste / kg product) to unacceptable levels (>50).

Green Route A: Visible-Light Photoredox Minisci Acylation

The Minisci reaction has been revitalized by .

  • The Causality: By protonating the pyridine ring with an acid (e.g., TFA), the LUMO is significantly lowered, making the C2 position highly electrophilic. Concurrently, a photocatalyst (such as Eosin Y or an Iridium complex) is excited by blue light. The excited catalyst undergoes Single Electron Transfer (SET) with an acyl precursor like pyruvic acid, triggering decarboxylation to yield a nucleophilic acyl radical. The strict polarity match between the nucleophilic acyl radical and the electrophilic pyridinium ion drives rapid, regioselective C-H acylation at ambient temperature without transition-metal cross-coupling.

Green Route B: Continuous Flow Weinreb Amide Addition

An alternative approach is the addition of methylmagnesium bromide (MeMgBr) to the Weinreb amide of 5-methyl-3-nitropyridine-2-carboxylic acid.

  • The Causality: In batch reactors, Grignard additions are highly exothermic. Poor heat dissipation leads to localized hot spots, which promotes over-addition (forming the tertiary alcohol) and requires energy-intensive cryogenic cooling (-78 °C). By transitioning to a continuous flow microreactor , the massive surface-area-to-volume ratio enables instantaneous heat transfer. This prevents thermal runaway, completely eliminates the need for cryogenic cooling, and allows the reaction to run safely at 0 °C to 20 °C with drastically reduced solvent volumes.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three synthetic routes based on standardized 10-gram scale benchmarks.

MetricTraditional Stille (Batch)Photoredox Minisci (Batch)Continuous Flow (Weinreb)
Overall Yield 65%78%88%
E-factor > 55~ 18~ 8
Reaction Temp 110 °C25 °C (Ambient)0 °C to 20 °C
Reaction Time 18 hours4 hours2 minutes (Residence)
Hazard Profile High (Toxic Sn waste)Low (Benign reagents)Moderate (Organometallics)
Key Green Advantage NoneMetal-free, ambient tempHigh throughput, low solvent

Experimental Workflows & Visualizations

Route A: Photoredox Minisci Acylation Workflow

PhotoredoxCycle PC Photocatalyst (Eosin Y) PC_star Excited *PC PC->PC_star Blue LED (450 nm) AcylRad Acyl Radical Formation (from Pyruvic Acid) PC_star->AcylRad SET (Oxidation) PyrAdd Radical Addition to Protonated Pyridine AcylRad->PyrAdd Nucleophilic Attack Oxidation SET Oxidation & Rearomatization PyrAdd->Oxidation Radical Intermediate Oxidation->PC SET (Reduction) Product 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Oxidation->Product -H+, -CO2

Caption: Visible-light photoredox Minisci catalytic cycle for the acylation of 3-nitropyridines.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: In an oven-dried 100 mL Schlenk flask, dissolve 5-methyl-3-nitropyridine (10.0 mmol) in a degassed mixture of Acetonitrile/Water (1:1, 40 mL).

  • Activation: Add trifluoroacetic acid (TFA, 12.0 mmol) dropwise. Validation check: The solution will slightly darken, indicating pyridinium ion formation.

  • Reagent Addition: Add pyruvic acid (30.0 mmol) and the organic dye Eosin Y (2 mol%).

  • Irradiation: Degas the mixture via sparging with Argon for 15 minutes. Irradiate the flask using a 24 W blue LED strip (450 nm) at 25 °C for 4 hours.

  • Monitoring: Monitor via LC-MS. Validation check: The disappearance of the m/z 139 peak (starting material) and emergence of m/z 181 [M+H]+ confirms acyl radical trapping.

  • Workup: Neutralize with saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and concentrate. Purify via short-pad silica filtration to yield the ketone.

Route B: Continuous Flow Organometallic Addition

FlowSetup PumpA Pump A: Weinreb Amide in THF TMixer T-Mixer (High Shear) PumpA->TMixer PumpB Pump B: MeMgBr in THF PumpB->TMixer Reactor Microreactor Coil (0 °C, t_res = 2 min) TMixer->Reactor Fast Mixing Quench In-line Quench (aq. NH4Cl) Reactor->Quench Complete Conversion Collection Product Collection Quench->Collection Phase Separation

Caption: Continuous flow microreactor setup for the Grignard addition to Weinreb amide.

Step-by-Step Protocol (Self-Validating System):

  • System Priming: Flush a standard 10 mL PFA (perfluoroalkoxy alkane) microreactor coil and T-mixer with anhydrous THF at 2.0 mL/min to ensure a moisture-free environment. Submerge the reactor coil in an ice-water bath (0 °C).

  • Feed Solutions:

    • Stream A: 0.5 M solution of N-methoxy-N,5-dimethyl-3-nitropyridine-2-carboxamide in anhydrous THF.

    • Stream B: 0.6 M solution of Methylmagnesium bromide (MeMgBr) in THF.

  • Flow Execution: Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min. This provides a 1.2 equivalent excess of Grignard reagent and a residence time ( tres​ ) of exactly 5 minutes in the 10 mL coil.

  • In-Line Quench: Direct the reactor effluent into a second T-mixer where it meets a stream of saturated aqueous NH4Cl pumped at 2.0 mL/min. Validation check: Immediate precipitation of magnesium salts in the collection vessel confirms successful quenching of the tetrahedral intermediate.

  • Isolation: Separate the organic layer, extract the aqueous layer once with minimal Ethyl Acetate, and evaporate the combined organics to yield highly pure 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Conclusion

For the synthesis of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, transitioning away from traditional Stille cross-coupling is imperative for sustainable drug development.

If your facility is equipped with flow chemistry infrastructure , the Weinreb amide route offers the highest throughput and yield (88%) while completely eliminating the need for cryogenic cooling. Conversely, if you are operating in a standard batch environment, the Photoredox Minisci acylation provides an elegant, metal-free alternative that utilizes benign reagents and operates at ambient temperature, drastically reducing the E-factor of the process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91659000, 1-(5-Methyl-3-nitropyridin-2-yl)ethanone." PubChem,[Link]

  • Wang, B., et al. "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis." Organic Letters, American Chemical Society, 2019.[Link]

Validation

Structural Confirmation of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone: A Comparative Guide to X-ray Diffraction and Orthogonal Techniques

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of highly functionalized pharmaceutical intermediates is a critical regulatory and synthetic milestone. 1-(5-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of highly functionalized pharmaceutical intermediates is a critical regulatory and synthetic milestone. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone presents a unique crystallographic challenge: the steric interplay between the adjacent acetyl and nitro groups on the pyridine ring dictates its 3D conformation and solid-state packing.

As a Senior Application Scientist, I have designed this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Powder X-ray Diffraction (PXRD), Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR). By understanding the causality behind these analytical choices, laboratories can implement self-validating workflows that ensure absolute structural confidence.

The Structural Challenge: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

The molecule 1-(5-Methyl-3-nitropyridin-2-yl)ethanone contains three distinct substituents on a rigid pyridine scaffold. The primary analytical objective is to determine the torsion angles between the nitro group, the acetyl group, and the aromatic plane. These angles are highly sensitive to intermolecular hydrogen bonding and dipole-dipole interactions[1]. While solution-state techniques like NMR provide excellent 2D connectivity, they average out these critical 3D conformational states due to rapid molecular tumbling in the solvent. Therefore, solid-state diffraction techniques are mandatory for absolute structural confirmation.

Comparative Analysis: SCXRD vs. Orthogonal Alternatives

Choosing the correct analytical technique depends on sample morphology, required resolution, and the specific structural questions being asked.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the "gold standard" for small-molecule structural determination[2]. By directing a monochromatic X-ray beam at a well-formed single crystal, SCXRD provides precise atomic coordinates, bond lengths, and absolute configuration[3]. For 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, SCXRD unambiguously resolves the rotational orientation of the oxygen atoms in the nitro group, which are often subject to thermal disorder.

Powder X-ray Diffraction (PXRD)

Unlike SCXRD, PXRD analyzes a bulk powder consisting of randomly oriented microcrystals, compressing 3D diffraction data into a 1D pattern of concentric rings[3]. While exceptional for phase identification, polymorph screening, and monitoring stability, solving a de novo structure from PXRD requires complex Crystal Structure Prediction (CSP) and Rietveld refinement[2]. It is the optimal alternative when large single crystals cannot be grown.

Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary technique that utilizes a transmission electron microscope (TEM) to obtain diffraction data from sub-micron nanocrystals[4]. It bridges the gap between SCXRD and PXRD. If 1-(5-Methyl-3-nitropyridin-2-yl)ethanone yields only microcrystalline powder that resists recrystallization, MicroED can determine the structure in under a day with minimal sample consumption (<1 mg)[4].

Solution NMR & IR Spectroscopy

While NMR (1H, 13C, 2D-COSY/HMBC) and IR confirm functional group presence and atomic connectivity, they cannot provide the absolute 3D packing motifs or specific torsion angles present in the solid state. They serve as prerequisite orthogonal validations before diffraction studies.

Quantitative Performance Comparison

The following table summarizes the operational parameters and data outputs of each technique when applied to small-molecule intermediates.

ParameterSCXRDPXRD (+ CSP)MicroEDNMR (Solution)
Sample Requirement Single crystal (> 50 µm)Bulk powder (~10-50 mg)Nanocrystals (< 1 mg)~5-10 mg in deuterated solvent
Resolution Limit Atomic (< 0.8 Å)Phase-dependentAtomic (< 1.0 Å)Connectivity only
Primary Output 3D Atomic Coordinates, Absolute ConfigurationPhase ID, Polymorph Purity, 1D Fingerprint3D Atomic CoordinatesChemical Shifts, J-Coupling
Data Collection Time 2 to 24 hours10 mins to 2 hours< 1 hour15 mins to 2 hours
Limitations Requires high-quality crystal growthPeak overlap limits de novo solvingHigh equipment cost (Cryo-TEM)No solid-state packing data

Analytical Workflows and Decision Matrices

To optimize resource allocation, laboratories must employ a logical decision matrix based on sample viability.

Decision_Matrix Start Target: 3D Structure of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Q1 Crystal Size > 50 µm? Start->Q1 SCXRD SCXRD (Absolute Configuration) Q1->SCXRD Yes Q2 Nanocrystals or Bulk Powder? Q1->Q2 No MicroED MicroED (Sub-micron Resolution) Q2->MicroED Nanocrystals PXRD PXRD + CSP (Phase ID / Rietveld) Q2->PXRD Bulk Powder

Fig 1. Decision matrix for selecting the optimal structural confirmation technique.

Self-Validating Experimental Protocol for SCXRD

A robust SCXRD experiment is not merely a sequence of steps; it is a self-validating system where each phase contains internal quality checks to ensure scientific integrity.

Phase 1: Crystal Growth and Selection
  • Methodology: Dissolve 1-(5-Methyl-3-nitropyridin-2-yl)ethanone in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) to induce vapor diffusion over 3–5 days.

  • Causality: Slow diffusion kinetics favor thermodynamic stability, minimizing crystal defects and twinning.

  • Self-Validation Check: Examine crystals under a polarized light microscope. A sharp, uniform extinction of light upon rotation confirms a single, untwinned crystal domain.

Phase 2: Mounting and Cryocooling
  • Methodology: Coat the selected crystal (approx. 0.1 × 0.1 × 0.05 mm) in Paratone-N oil and mount it on a cryoloop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The oil prevents solvent evaporation and atmospheric degradation. Collecting data at 100 K minimizes the thermal vibration (Debye-Waller factors) of the nitro group's oxygen atoms, drastically improving electron density resolution.

Phase 3: Data Collection and Reduction
  • Methodology: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å) and a photon-counting detector. Collect ω and ϕ scans to ensure >99% completeness.

  • Causality: Cu Kα radiation provides stronger anomalous dispersion signals for light atoms (C, N, O) compared to Mo Kα, aiding in the precise determination of absolute structure.

  • Self-Validation Check: During data reduction (e.g., using SAINT or CrysAlisPro), verify that the internal agreement factor ( Rint​ ) is < 0.05. A higher value indicates poor crystal quality or incorrect symmetry assignment.

Phase 4: Structure Solution and Refinement
  • Methodology: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Self-Validation Check: The final Goodness-of-Fit (GoF) should be near 1.0, and the maximum residual electron density peak should be < 0.5 e3 , proving that the model fully accounts for the experimental diffraction data.

Workflow A 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Crystal Mounting (Paratone Oil, 100K) B->C D SCXRD Data Collection (Cu Kα, λ=1.5418 Å) C->D E Data Reduction (R_int < 0.05 Validation) D->E F Structure Solution (SHELXT / SHELXL) E->F G Final Structural Model (Torsion & Packing Analysis) F->G

Fig 2. Self-validating SCXRD workflow for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone elucidation.

Conclusion

For 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, the spatial orientation of the nitro and acetyl substituents heavily influences its chemical reactivity and solid-state stability. While PXRD and MicroED offer powerful alternatives for challenging powder samples[2][4], SCXRD remains the most robust, authoritative technique for establishing absolute 3D conformation[3]. By adhering to the self-validating protocols outlined above, analytical laboratories can guarantee the scientific integrity of their structural data, accelerating downstream pharmaceutical development.

Sources

Comparative

Chemoselective Reduction of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone: A Comparative Guide of Reducing Agents

As a Senior Application Scientist, navigating the chemoselective reduction of highly functionalized intermediates is a daily challenge. The conversion of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone to its amino analog, 1-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselective reduction of highly functionalized intermediates is a daily challenge. The conversion of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone to its amino analog, 1-(3-amino-5-methylpyridin-2-yl)ethanone , represents a classic chemoselectivity problem. This specific transformation is critical in the synthesis of kinase inhibitors and antiviral compounds, but it requires surgical precision: the nitro group must be reduced without affecting the adjacent methyl ketone or hydrogenating the pyridine ring.

This guide objectively compares three field-proven reducing agents—Iron (Fe), Tin(II) Chloride (SnCl₂), and Palladium on Carbon (Pd/C)—analyzing the mechanistic causality behind their selectivity, providing self-validating experimental protocols, and presenting quantitative performance data.

Mechanistic Overview & The Chemoselectivity Challenge

The starting material contains three reducible moieties. The ideal reducing agent must possess an oxidation potential sufficient to reduce the highly electrophilic nitro group, but insufficient to attack the carbonyl carbon of the ketone or the aromatic π -system of the pyridine ring.

Chemoselectivity SM 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (Nitro, Ketone, Pyridine) Target 1-(3-amino-5-methylpyridin-2-yl)ethanone (Amine, Ketone, Pyridine) SM->Target Chemoselective (Fe, SnCl2, Mild Pd/C) Side1 Over-reduction 1 (Amine, Alcohol, Pyridine) SM->Side1 Ketone Reduction (Harsh Pd/C + H2) Side2 Over-reduction 2 (Amine, Ketone, Piperidine) SM->Side2 Ring Reduction (High Pressure H2)

Figure 1: Chemoselective reduction pathways and potential over-reduction side reactions.

Comparison of Reducing Agents

A. Iron / Acetic Acid (Bechamp-Type Reduction)

The use of iron powder in acidic media (often acetic acid or with NH₄Cl) is a robust, classic method for nitro reduction.

  • Causality of Selectivity: Iron acts as the electron source while the acid provides protons. The reduction potential of Fe⁰ is perfectly tuned to transfer electrons to the highly electrophilic nitro group. The ketone is untouched because it lacks the electron-withdrawing power to accept electrons from iron under these mild, non-hydride conditions[1].

  • Pros: Extremely high chemoselectivity; inexpensive; easily scalable.

  • Cons: Generates stoichiometric iron oxide/salt waste; requires rigorous filtration.

Fe_Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO 2e-, 2H+ -H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH 2e-, 2H+ ArNH2 Ar-NH2 (Amine) ArNHOH->ArNH2 2e-, 2H+ -H2O

Figure 2: Stepwise electron-transfer mechanism for the reduction of the nitro group.

B. Tin(II) Chloride (SnCl₂)

SnCl₂ is a mild reducing agent highly favored in complex pharmaceutical syntheses where functional group tolerance is paramount[2].

  • Causality of Selectivity: Sn(II) selectively coordinates to the oxygen atoms of the nitro group, creating a localized complex that facilitates targeted electron transfer, oxidizing Sn(II) to Sn(IV). The ketone carbonyl is less susceptible to this specific coordination-driven reduction.

  • Pros: Near-perfect chemoselectivity; operates well in protic solvents (ethanol).

  • Cons: Heavy metal toxicity; tedious basic workup required to break tin-amine emulsions.

C. Catalytic Hydrogenation (Pd/C + H₂)

Palladium on carbon is the industry standard for clean, atom-economical reductions[3].

  • Causality of Selectivity: Hydrogenation is a surface-mediated phenomenon. The nitro group adsorbs strongly and rapidly onto the Pd surface, reducing much faster than the ketone. However, if the reaction is left running after the nitro group is consumed, the ketone will subsequently adsorb and reduce to an alcohol[1]. Selectivity relies entirely on strict stoichiometric control of H₂ or the use of transfer hydrogenation agents (e.g., ammonium formate).

  • Pros: Cleanest reaction profile; zero metal waste in the product; high yields.

  • Cons: Risk of over-reduction; pyridine nitrogen can sometimes poison the catalyst.

Quantitative Performance Data

The following table synthesizes expected experimental outcomes based on standard protocols for nitro-ketone substrates.

Reducing AgentTypical YieldChemoselectivity (Nitro vs Ketone)Reaction TimeEnvironmental ImpactScalability
Fe / AcOH 85–95%Excellent2–4 hModerate (Iron waste)High
SnCl₂·2H₂O 80–90%Excellent4–12 hHigh (Heavy metal waste)Low-Moderate
Pd/C + H₂ 90–98%Good (Requires tight control)1–3 hLow (Atom economical)High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each contains built-in visual or physical checks to confirm the success of critical steps without immediately requiring analytical instruments.

Protocol 1: Iron-Mediated Reduction (Recommended for Scale-Up)
  • Activation: Suspend iron powder (5.0 equiv) in a mixture of ethanol and water (4:1). Add a catalytic amount of ammonium chloride (0.5 equiv). Causality: NH₄Cl mildly etches the iron surface, removing passivating oxide layers to activate the metal.

  • Reaction: Add 1-(5-Methyl-3-nitropyridin-2-yl)ethanone (1.0 equiv). Heat the mixture to 70°C for 2-3 hours.

  • Validation Check (Workup): Filter the hot reaction mixture through a tightly packed pad of Celite. Wash with hot ethyl acetate.

    • Self-Validation: The filtrate must be completely clear and free of fine black particulates. If the solution is cloudy, paramagnetic iron species remain, which will ruin subsequent NMR characterization and lower product stability. Re-filter if necessary.

  • Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol 2: SnCl₂ Reduction (Recommended for Analytical Purity)
  • Reaction: Dissolve the starting material (1.0 equiv) in ethanol. Add SnCl₂·2H₂O (5.0 equiv) portion-wise. Stir at 60°C for 4 hours.

  • Quenching: Cool to room temperature and concentrate the solvent under reduced pressure.

  • Validation Check (Workup): Suspend the crude residue in ethyl acetate. Slowly add 1M NaOH until the aqueous layer reaches pH > 10.

    • Self-Validation: Initially, a thick, milky-white precipitate of tin hydroxides will form, trapping the product. As the pH surpasses 10, this precipitate will dissolve into a clear aqueous layer of soluble stannates ( [Sn(OH)6​]2− ). The complete dissolution of the white emulsion confirms that the amine has been liberated and is fully partitioned into the organic layer.

  • Isolation: Separate the organic layer, dry, and concentrate.

Protocol 3: Catalytic Hydrogenation (Recommended for Cleanliness)
  • Setup: Dissolve the starting material in methanol. Add 10 wt% Pd/C (0.05 equiv Pd).

  • Purging: Evacuate the flask and backfill with inert gas (N₂) three times, then evacuate and backfill with H₂ gas via a balloon.

  • Validation Check (Reaction Monitoring): Monitor the hydrogen uptake via balloon deflation or a gas burette.

    • Self-Validation: The reaction should rapidly consume exactly ~3 molar equivalents of H₂ gas (for the 3 pairs of electrons needed). Strict cessation of H₂ consumption at this stoichiometric milestone validates that the nitro group is fully reduced and the ketone remains untouched.

  • Isolation: Purge with N₂, filter through Celite to recover the catalyst, and concentrate the filtrate.

References

  • Master Organic Chemistry - Reduction of Nitro Groups. Available at:[Link]

  • Common Organic Chemistry - Nitro Reduction: Common Conditions. Available at:[Link]

  • Organic Chemistry Portal - High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis (CHNS) Validation for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Batches

Introduction: The Bedrock of Pharmaceutical Purity In the landscape of drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. For novel chemical entities (NCEs) like 1-(5-Methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bedrock of Pharmaceutical Purity

In the landscape of drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. For novel chemical entities (NCEs) like 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, a nitrogen-containing heterocyclic compound with potential pharmaceutical applications, establishing a robust analytical baseline is not just a matter of scientific rigor but a critical regulatory requirement.[1][2][3] Elemental analysis, specifically the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), serves as a fundamental, quantitative technique to verify the empirical formula of a synthesized compound.[4]

This guide provides an in-depth, experience-driven comparison of CHNS analysis against other common analytical techniques. It details a self-validating protocol for 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is suitable for its intended purpose.[5][6][7][8]

The Analyte: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Before any analysis, a thorough understanding of the target molecule is essential.

  • Molecular Formula: C₈H₈N₂O₃

  • Molecular Weight: 180.16 g/mol

  • Structure: A substituted pyridine ring, which is a common motif in many pharmaceutical compounds.[1][2]

Based on its molecular formula, the theoretical elemental composition is calculated. This theoretical value is the gold standard against which all experimental results will be compared.

ElementTheoretical Mass Percentage (%)
Carbon (C)53.34%
Hydrogen (H)4.48%
Nitrogen (N)15.55%
Sulfur (S)0.00%

Core Technique: CHNS Elemental Analysis by Dynamic Flash Combustion

CHNS analysis provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. It is a destructive technique that relies on the complete and instantaneous combustion of the sample material.

Causality Behind the Method

The choice of dynamic flash combustion is deliberate. It ensures that even thermally stable or complex heterocyclic compounds like our analyte are completely oxidized. The process involves dropping a precisely weighed sample into a high-temperature furnace (~900-1000°C) rich in oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then passed through a reduction chamber to convert nitrogen oxides to N₂ gas. These gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The instrument is calibrated using certified standards, and the output is a direct percentage of each element in the original sample.[9][10][11][12]

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently trustworthy by incorporating system suitability checks and certified standards throughout the analytical run.

Instrumentation: A calibrated CHNS elemental analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

Materials:

  • Certified standard: Acetanilide or Sulfanilamide (high purity, known CHNS content).

  • High-purity tin or silver capsules.

  • Carrier gas: Helium (99.995% purity).

  • Combustion gas: Oxygen (99.995% purity).

  • Microbalance (readable to 0.001 mg).

Step-by-Step Methodology:

  • Instrument Calibration & System Suitability:

    • Calibrate the instrument using a certified standard (e.g., Acetanilide). Perform a multi-point calibration to ensure linearity across a range of weights.

    • Run a standard every 5-10 samples during the analysis. The results for the standard must fall within ±0.3% of the theoretical values to ensure the calibration has not drifted.[13] This continuous verification is a cornerstone of a self-validating system.

  • Sample Preparation:

    • Ensure the sample of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is homogenous and completely dry. Trace solvents or moisture will significantly skew hydrogen and carbon results.[13]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. The exact weight is critical for accurate percentage calculation.

    • Seal the capsule tightly to ensure no sample is lost and to contain the combustion event.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the subsequent separation and detection steps.

    • Each sample should be analyzed in triplicate (n=3) to assess repeatability.

  • Data Acceptance Criteria:

    • The standard deviation of the triplicate measurements for each element should be ≤ 0.2%.

    • The mean experimental values for C, H, and N must be within ±0.4% (absolute difference) of the theoretical values calculated in Section 2. This is a widely accepted criterion for publication in peer-reviewed journals.[13]

Method Validation: Adhering to ICH Q2(R1) Standards

To use this CHNS protocol for quality control in a regulated environment, it must be validated to demonstrate its suitability.[5][6][8]

Validation Workflow Diagram

CHNS_Validation_Workflow CHNS Method Validation Workflow (ICH Q2 R1) cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting protocol Define Analytical Protocol analyte Characterize Analyte (C₈H₈N₂O₃) protocol->analyte standards Procure Certified Standards analyte->standards specificity Specificity (Baseline vs. Analyte) standards->specificity precision Precision standards->precision accuracy Accuracy (Spiking Studies) standards->accuracy range Range (1-5 mg) standards->range data Collate Experimental Data specificity->data repeat Repeatability (n=6) precision->repeat inter Intermediate Precision (Different Day/Analyst) precision->inter precision->data accuracy->data range->data stats Statistical Analysis (%RSD, %Recovery) data->stats report Generate Validation Report stats->report

Caption: Workflow for validating the CHNS elemental analysis method.

  • Specificity: The ability to assess the analyte unequivocally. In CHNS analysis, this is demonstrated by a clean baseline from an empty tin capsule run versus the distinct signal peaks generated by the analyte.

  • Precision:

    • Repeatability: Six independent analyses of the same homogenous batch are performed. The relative standard deviation (RSD) should be minimal.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess the method's ruggedness.

  • Accuracy: The closeness of the experimental value to the theoretical value. This is demonstrated throughout the analysis by the consistent, accurate results of the certified standards.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have suitable precision and accuracy. For CHNS, this typically falls within a 1-5 mg sample weight.

Hypothetical Validation Data for Three Batches

The following table summarizes the CHNS results for three different production batches of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Batch IDElementTheoretical %Mean Experimental % (n=3)Std. Dev.Absolute DifferencePass/Fail
MNPE-001 C53.3453.210.150.13Pass
H4.484.550.110.07Pass
N15.5515.480.180.07Pass
MNPE-002 C53.3453.400.120.06Pass
H4.484.410.090.07Pass
N15.5515.610.140.06Pass
MNPE-003 C53.3452.850.190.49Fail
H4.484.790.210.31Pass
N15.5515.200.160.35Pass

Analysis of Results: Batches MNPE-001 and MNPE-002 meet the acceptance criteria, confirming their high purity and correct elemental composition. Batch MNPE-003 fails due to a significant deviation in the carbon percentage, suggesting the presence of an impurity or incomplete synthesis, warranting further investigation by orthogonal methods.

Comparative Guide: CHNS vs. Orthogonal Analytical Techniques

While CHNS analysis is a powerful tool for confirming elemental composition, it should not be used in isolation. Orthogonal methods, which measure different chemical properties, provide a more complete picture of a sample's purity and identity.[4][14]

TechniquePrincipleStrengths for 1-(5-Methyl-3-nitropyridin-2-yl)ethanoneLimitations
CHNS Analysis Combustion & Thermal DetectionGold standard for elemental composition. Directly confirms empirical formula. Excellent for assessing bulk purity.[4]Does not identify or quantify specific impurities. Insensitive to inorganic salts or water that lack C, H, N, or S.[4]
HPLC-UV Chromatographic Separation & UV AbsorbanceExcellent for purity assessment. Can separate and quantify organic impurities, even isomers. High precision.[15]Does not provide structural or elemental information. Requires a chromophore (present in this molecule).
LC-MS Chromatographic Separation & Mass-to-Charge RatioConfirms molecular weight. Excellent for identifying unknown impurities by their mass. Highly sensitive.[16]Less quantitative than HPLC-UV without specific standards. Does not provide direct elemental composition.
qNMR Nuclear Magnetic ResonanceProvides structural confirmation and purity. Can quantify the main component against a certified internal standard without needing a standard of the analyte itself. Non-destructive.[15][17]Lower sensitivity than HPLC. May not detect impurities that lack protons (e.g., inorganic salts) or whose signals overlap with the main component.[4]

Expert Insight: The failure of Batch MNPE-003 in the CHNS analysis is a perfect example of why a multi-technique approach is essential. The low carbon value could indicate the presence of an inorganic salt (e.g., from a purification step) which would be invisible to HPLC-UV and likely NMR. Conversely, an organic impurity might be missed by CHNS if its elemental composition is very similar to the main product, but it would likely be resolved as a separate peak in an HPLC chromatogram.

Conclusion

The validation of a CHNS elemental analysis method for a new chemical entity like 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a foundational step in its chemical characterization. It provides an absolute, quantitative measure of elemental composition that is difficult to achieve with other methods. When integrated into a comprehensive analytical strategy that includes orthogonal techniques like HPLC, MS, and NMR, it provides the highest level of confidence in the identity, purity, and quality of the drug substance. This robust, multi-faceted approach ensures data integrity, meets stringent regulatory expectations, and ultimately supports the development of safe and effective medicines.

References

  • ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). ASTM International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). International Council for Harmonisation. [Link]

  • ASTM D5291 Standard Test Method for the Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. EUROLAB. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM D5291-21. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2007). ASTM D5291-02. [Link]

  • Analytical Methods for Determining Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). National Institutes of Health (NIH). [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Nitrogen-containing heterocycles. Fiveable. [Link]

  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • Complete Sample Preparation Guide for Analysis of Elemental Impurities. Inorganic Ventures. [Link]

  • 1-(5-Methyl-2-pyridinyl)ethanone. PubChem. [Link]

  • 〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH). [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor.org. [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Methyl-3-nitropyridin-2-yl)ethanone proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the safe handling, lifecycle management, and disposal of specialized functionalized intermediates. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling, lifecycle management, and disposal of specialized functionalized intermediates. 1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a highly valued building block in drug discovery, offering a versatile pyridine scaffold for synthesizing complex pharmacophores. However, the presence of both a nitro group and a ketone on a methylpyridine ring introduces specific operational and environmental challenges.

This guide provides a comprehensive, self-validating protocol for the safe handling and disposal of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone, ensuring that your laboratory maintains strict compliance with environmental health and safety (EHS) standards.

Section 1: Chemical Risk Profile & Causality

Before executing any disposal protocol, it is critical to understand the mechanistic reasons behind the safety measures. The nitro group (-NO₂) is highly electron-withdrawing, which makes the pyridine ring significantly electron-deficient. This chemical nature means the compound can react exothermically if subjected to extreme heat or if mixed with incompatible reagents (such as strong reducing agents or alkali metals).

Furthermore, nitroaromatic compounds are broadly recognized as priority environmental contaminants[1]. They are highly resistant to natural biodegradation in soil and aquatic environments, meaning improper disposal down a sink can bypass standard municipal wastewater treatment facilities and lead to persistent ecological toxicity[2].

Table 1: Chemical and Hazard Profile of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

PropertyValueOperational Impact
Chemical Name 1-(5-Methyl-3-nitropyridin-2-yl)ethanoneRequired nomenclature for EHS labeling.
CAS Number 1416713-47-7[3]Essential identifier for hazardous waste tracking.
Molecular Formula C₈H₈N₂O₃High nitrogen content dictates specific high-temp incineration to prevent NOₓ emissions.
Physical State SolidDust generation risk requires anti-static handling and respiratory protection.
Hazard Class Toxic / Environmental HazardMandates strict RCRA-compliant segregation and disposal[4].

Section 2: Immediate Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required. The primary objective is to prevent the compound from entering floor drains or water courses, as aquatic toxicity is a major concern for nitropyridines[5].

Protocol: Immediate Spill Remediation

  • Evacuate and Assess: Stop work and evacuate non-essential personnel from the immediate area. Visually verify that no highly reactive chemicals (e.g., hydrides) are involved in the spill matrix.

  • PPE Donning: Equip heavy-duty nitrile gloves (double-gloving is strongly recommended), safety goggles, and a particulate respirator (N95 or higher) if the spill involves dry powder that could become airborne.

  • Containment (Dry Spill): Do not use water initially, as this will dissolve the compound and spread the contamination footprint. Use a dedicated anti-static brush and dustpan to gently sweep up the solid. Avoid aggressive sweeping that generates airborne particulates[5].

  • Containment (Wet Spill/Solution): If the compound is dissolved in an organic solvent, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like paper towels or sawdust for large spills, as the nitroaromatic residue can become an ignition hazard upon drying.

  • Decontamination: Once the bulk material is removed, wash the affected area with a suitable organic solvent (e.g., ethanol or isopropanol) to lift residual organics, followed by a thorough wash with soap and water. Collect all liquid washings as hazardous waste.

  • Waste Consolidation: Place all collected material, including contaminated PPE and absorbent pads, into a sealable, heavy-duty polyethylene bag or rigid container for EHS processing.

Section 3: Standard Operating Procedure (SOP) for Routine Waste Disposal

Routine disposal must be treated as a self-validating system where every step ensures compliance and prevents cross-reactivity. Chemical neutralization or degradation of nitroaromatics by laboratory personnel is strictly prohibited without validated, specific protocols; the material must be managed as hazardous waste and sent for professional incineration.

Protocol: Routine Disposal Workflow

  • Segregation: Isolate 1-(5-Methyl-3-nitropyridin-2-yl)ethanone waste from incompatible streams. Specifically, ensure it is never mixed with strong oxidizers, reducing agents, or strong bases.

  • Primary Containment: Use high-density polyethylene (HDPE) or polypropylene containers. Ensure the container has a tightly sealing, leak-proof lid. Avoid using metal containers, as trace moisture combined with nitroaromatics can lead to localized corrosion or unexpected catalytic reactions over long-term storage[5].

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state the full chemical name, the solvent it is dissolved in (if applicable), and the primary hazard warnings (Toxic/Environmental Hazard).

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

  • EHS Transfer: Monitor the fill line. Once the container reaches 80% capacity, submit a waste pickup request to your institutional EHS department to arrange for pickup and high-temperature incineration.

G Start Waste Generated: 1-(5-Methyl-3-nitropyridin-2-yl)ethanone Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid HDPE/Polypropylene Solid Waste Container Solid->SegSolid SegLiquid Compatible Solvent Waste Jug Liquid->SegLiquid Label Affix Hazardous Waste Label SegSolid->Label SegLiquid->Label SAA Store in Secondary Containment (SAA) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Decision tree and workflow for the segregation and disposal of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone.

Section 4: Environmental Fate & EPA Compliance

Understanding the ultimate destination of your waste reinforces the necessity of these strict protocols. When EHS collects nitroaromatic waste, it is manifested for high-temperature incineration.

Incineration is the only EPA-preferred method for this class of compounds[4]. Temperatures exceeding 1000°C, combined with adequate residence time and oxygen, are required to ensure the complete destruction of the robust pyridine ring. This extreme heat also forces the reduction of the nitro group into elemental nitrogen (N₂) and carbon dioxide (CO₂), preventing the formation and atmospheric release of toxic nitrogen oxides (NOₓ), which are potent greenhouse gases and smog precursors.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH, National Institutes of Health,[Link]

  • 1416713-47-7 1-(5-methyl-3-nitropyridin-2-yl)ethanone, Echo Chemical,[Link]

  • Toxicological Profile for Nitrophenols, Centers for Disease Control and Prevention (CDC),[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report, Environmental Protection Agency (EPA), [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Methyl-3-nitropyridin-2-yl)ethanone

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(5-methyl-3-nitropyridin-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(5-methyl-3-nitropyridin-2-yl)ethanone, requires a proactive and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, drawing upon data from structurally analogous compounds.

The chemical structure of 1-(5-methyl-3-nitropyridin-2-yl)ethanone incorporates a nitropyridine ring and a ketone functional group. This composition suggests potential hazards including skin and eye irritation, and possible toxicity if ingested or inhaled, similar to other nitropyridine derivatives.[1][2][3] Therefore, a conservative and thorough approach to safety is paramount.

Hazard Analysis and PPE Selection

A thorough risk assessment is the foundation of safe laboratory practice. Based on the hazards associated with analogous compounds, the following PPE is recommended for the handling of 1-(5-methyl-3-nitropyridin-2-yl)ethanone.

Potential Hazard Engineering Control/Work Practice Required Personal Protective Equipment
Inhalation of dust or aerosols Handle in a certified chemical fume hood.NIOSH-approved N95 (or higher) respirator.
Skin contact Avoid direct contact with the substance.[4]Chemical-resistant gloves (double-gloving recommended). Flame-resistant lab coat.
Eye contact Use of a fume hood sash as a primary barrier.Chemical splash goggles and a face shield.[5]
Ingestion Do not eat, drink, or smoke in laboratory areas.[6]N/A

Rationale for PPE Selection:

  • Respiratory Protection : The potential for fine powder or aerosol generation necessitates the use of a NIOSH-approved respirator to prevent inhalation.

  • Hand Protection : Due to the presence of a nitro-aromatic group, which can sometimes be absorbed through the skin, double-gloving with compatible chemical-resistant gloves is a prudent measure. Nitrile gloves are a common choice for general laboratory use, but it is advisable to consult a glove compatibility chart for specific chemical resistance.[5][7]

  • Eye and Face Protection : The risk of splashes or unforeseen reactions makes chemical splash goggles and a face shield essential to protect the eyes and face.[5]

  • Body Protection : A flame-resistant lab coat protects against spills and prevents contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the procedural steps for safely handling 1-(5-methyl-3-nitropyridin-2-yl)ethanone in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Gather all necessary PPE and inspect it for any damage or defects.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning PPE:

PPE_Donning_Workflow cluster_prep Preparation cluster_hood At the Fume Hood Lab_Coat Don Lab Coat Inner_Gloves Don Inner Gloves Lab_Coat->Inner_Gloves Step 1 Respirator Don Respirator Inner_Gloves->Respirator Step 2 Goggles Don Goggles Respirator->Goggles Step 3 Face_Shield Don Face Shield Goggles->Face_Shield Step 4 Outer_Gloves Don Outer Gloves Face_Shield->Outer_Gloves Step 5

PPE Donning Sequence

3. Handling the Compound:

  • Perform all manipulations of 1-(5-methyl-3-nitropyridin-2-yl)ethanone within the fume hood.

  • Use appropriate tools (spatulas, scoops) to handle the solid material, minimizing dust generation.

  • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[6]

4. Doffing PPE:

PPE_Doffing_Workflow cluster_hood_exit Exiting the Work Area cluster_final Final Steps Outer_Gloves_Doff Remove Outer Gloves Face_Shield_Doff Remove Face Shield Outer_Gloves_Doff->Face_Shield_Doff Step 1 Goggles_Doff Remove Goggles Face_Shield_Doff->Goggles_Doff Step 2 Lab_Coat_Doff Remove Lab Coat Goggles_Doff->Lab_Coat_Doff Step 3 Respirator_Doff Remove Respirator Lab_Coat_Doff->Respirator_Doff Step 4 Inner_Gloves_Doff Remove Inner Gloves Respirator_Doff->Inner_Gloves_Doff Step 5 Wash_Hands Wash Hands Thoroughly Inner_Gloves_Doff->Wash_Hands Step 6

PPE Doffing Sequence
Disposal Plan: Managing Contaminated Materials

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All disposable materials that have come into contact with 1-(5-methyl-3-nitropyridin-2-yl)ethanone, including gloves, weigh boats, and pipette tips, should be considered contaminated waste.

  • Establish a designated, clearly labeled hazardous waste container in the fume hood.

2. Disposal of Contaminated PPE:

  • Outer gloves should be disposed of immediately after handling the compound.

  • All other contaminated PPE should be placed in the designated hazardous waste container upon completion of the work.

3. Disposal of Unused Compound:

  • Unused or waste 1-(5-methyl-3-nitropyridin-2-yl)ethanone must be disposed of as hazardous chemical waste.

  • Follow your institution's specific guidelines for chemical waste disposal. Do not discharge into drains or rivers.[4]

4. Emergency Procedures:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the lower and upper eyelids, and seek medical attention.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(5-methyl-3-nitropyridin-2-yl)ethanone, fostering a culture of safety and scientific excellence.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, April 30). SAFETY DATA SHEET.
  • TriLink BioTechnologies. (2016, May 31). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-(5-Methyl-2-pyridinyl)ethanone.
  • Sigma-Aldrich. (n.d.). 1-(5-Methylpyridin-2-yl)ethanone.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
  • Fisher Scientific. (2014, January 23). SAFETY DATA SHEET.
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Methyl-3-nitropyridin-2-yl)ethanone
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